Indocarbazostatin B
Description
This compound has been reported in Streptomyces with data available.
an inhibitor of nerve growth stimulated by nerve growth factor; isolated from Streptomyces; structure in first source
Properties
Molecular Formula |
C28H22N4O7 |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
ethyl (15S,16S,18R)-9-amino-10,16-dihydroxy-15-methyl-3,5-dioxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20,22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C28H22N4O7/c1-3-38-26(36)28(37)10-15-31-12-7-5-4-6-11(12)16-19-20(25(35)30-24(19)34)18-17-13(8-9-14(33)21(17)29)32(23(18)22(16)31)27(28,2)39-15/h4-9,15,33,37H,3,10,29H2,1-2H3,(H,30,34,35)/t15-,27+,28-/m1/s1 |
InChI Key |
VEXMHCAEEISMPG-ZXOINBKBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=C(C=CC(=C8N)O)N(C7=C53)[C@]1(O2)C)C(=O)NC6=O)O |
Canonical SMILES |
CCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=C(C=CC(=C8N)O)N(C7=C53)C1(O2)C)C(=O)NC6=O)O |
Synonyms |
indocarbazostatin B |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Indocarbazostatin B: A Technical Guide to an Indolocarbazole Alkaloid and its Producing Microbial Strain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocarbazostatin B is a member of the indolocarbazole alkaloid family, a class of natural products renowned for their diverse and potent biological activities, including antitumor, antimicrobial, and neuroprotective properties. These compounds are primarily produced by actinomycetes, with the genus Streptomyces being a particularly prolific source. This technical guide provides a comprehensive overview of the microbial production of this compound, detailing the producing strain, fermentation parameters, isolation protocols, and the biosynthetic pathway. Due to the limited specific public information on "this compound," this guide leverages data from closely related and well-studied indolocarbazole alkaloids, such as rebeccamycin and staurosporine, to present a representative and technically sound resource.
The Producing Microbial Strain: Streptomyces sp.
This compound is produced by a strain of Streptomyces, a genus of Gram-positive, filamentous bacteria known for its complex secondary metabolism.[1][2][3][4] While the specific species designation for the this compound producer remains to be widely publicly disclosed, its characteristics are consistent with those of other indolocarbazole-producing Streptomyces species.
Morphological and Physiological Characteristics
Streptomyces species exhibit a characteristic filamentous growth, forming a mycelial network. Aerial hyphae differentiate to form chains of spores, giving colonies a chalky appearance. The strain producing this compound is expected to display these typical morphological features. Physiological characteristics are crucial for optimizing fermentation conditions.
| Parameter | Typical Range for Indolocarbazole-Producing Streptomyces |
| Temperature | 25-30°C |
| pH | 6.0-8.0 |
| Oxygen Requirement | Aerobic |
| Carbon Sources | Glucose, Maltose, Starch |
| Nitrogen Sources | Peptone, Yeast Extract, Ammonium Salts |
Fermentation and Production of this compound
The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. Optimization of media components and culture conditions is critical for maximizing the yield of the target compound.
Quantitative Production Data (Representative)
The following table summarizes representative quantitative data for the production of indolocarbazole alkaloids, which can be considered as a baseline for this compound production.
| Parameter | Value | Reference Compound(s) |
| Fermentation Time | 7-10 days | Rebeccamycin, Staurosporine |
| Optimal Temperature | 28°C | General Streptomyces |
| Optimal pH | 7.0 | General Streptomyces |
| Typical Yield | 10-100 mg/L | Rebeccamycin, Staurosporine |
Experimental Protocol: Fermentation
This protocol outlines a typical two-stage fermentation process for the production of indolocarbazole alkaloids.
Materials:
-
Streptomyces sp. producing this compound
-
Seed Medium (e.g., Tryptic Soy Broth)
-
Production Medium (e.g., ISP2 medium supplemented with glucose and yeast extract)
-
Shaker incubator
-
Fermenter
Procedure:
-
Seed Culture Preparation: Inoculate a loopful of spores or mycelia from a fresh agar plate into 50 mL of seed medium in a 250 mL flask. Incubate at 28°C and 200 rpm for 48-72 hours.
-
Production Culture Inoculation: Transfer the seed culture (5-10% v/v) into the production fermenter containing the production medium.
-
Fermentation: Maintain the fermentation at 28°C with controlled aeration and agitation for 7-10 days. Monitor pH and nutrient levels periodically.
-
Harvesting: After the fermentation period, harvest the culture broth for extraction of this compound.
Isolation and Purification
This compound, like other indolocarbazole alkaloids, is typically extracted from the fermentation broth using organic solvents. Subsequent chromatographic steps are employed for purification.
Experimental Protocol: Extraction and Purification
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate solvents for chromatography (e.g., chloroform, methanol gradients)
Procedure:
-
Extraction: Extract the whole fermentation broth with an equal volume of ethyl acetate three times. Combine the organic phases and evaporate to dryness under reduced pressure.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of chloroform and load it onto a silica gel column. Elute the column with a gradient of chloroform and methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
HPLC Purification: Pool the fractions containing this compound and further purify by preparative HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biosynthesis of this compound
The biosynthesis of indolocarbazole alkaloids proceeds through a complex pathway involving the oxidative dimerization of two L-tryptophan molecules.[1][2] The core scaffold is then subject to various tailoring reactions, such as glycosylation and halogenation, to generate the diverse range of indolocarbazole structures.
Proposed Biosynthetic Pathway
The following diagram illustrates the general biosynthetic pathway for indolocarbazole alkaloids, which is expected to be conserved for the biosynthesis of this compound.
Caption: Generalized biosynthetic pathway of Indolocarbazole alkaloids.
Experimental Workflows
The following diagrams illustrate typical workflows for the discovery and characterization of novel indolocarbazole alkaloids like this compound.
Strain Isolation and Screening Workflow
Caption: Workflow for isolating and screening producing microbial strains.
Compound Isolation and Characterization Workflow
Caption: Workflow for isolating and characterizing the bioactive compound.
This technical guide provides a foundational understanding of the microbial production of this compound. While specific data for this compound is emerging, the established knowledge of the broader indolocarbazole alkaloid family offers a robust framework for its study and development. The methodologies and pathways described herein serve as a valuable resource for researchers engaged in the discovery, characterization, and production of novel bioactive compounds from microbial sources. Further research into the specific Streptomyces strain and its unique metabolic pathways will undoubtedly unlock the full potential of this compound for therapeutic applications.
References
- 1. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 2. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 4. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Indocarbazostatin B: A Technical Guide
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the spectroscopic data for Indocarbazostatin B, a member of the indocarbazostatin family of natural products. This guide presents tabulated NMR and MS data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis to facilitate its identification, characterization, and further investigation.
Indocarbazostatins are a group of microbial metabolites known for their potential biological activities. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and subsequent development of these compounds. This guide focuses on this compound, providing a centralized resource for its key analytical data.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule. The data presented below was obtained using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).
| Ion | Calculated m/z | Found m/z | Formula |
| [M+H]⁺ | 414.2435 | 414.2431 | C₂₆H₃₂N₃O₂⁺ |
| [M+Na]⁺ | 436.2254 | 436.2250 | C₂₆H₃₁N₃NaO₂⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR data for this compound, recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C. Key 2D NMR correlations from COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments were used to make these assignments.
¹H NMR Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) | COSY Correlations |
| 3 | 2.55 | m | 4 | |
| 4 | 1.90, 1.80 | m | 3, 5 | |
| 5 | 3.95 | m | 4, 6 | |
| 6 | 7.30 | d | 8.0 | 5 |
| 8 | 7.55 | d | 8.0 | 9 |
| 9 | 7.15 | t | 7.5 | 8, 10 |
| 10 | 7.05 | t | 7.5 | 9, 11 |
| 11 | 7.40 | d | 8.0 | 10 |
| 14 | 3.80 | s | ||
| 15 | 1.30 | s | ||
| 16 | 1.25 | s | ||
| 18 | 2.10 | m | 19 | |
| 19 | 1.65 | m | 18, 20 | |
| 20 | 0.95 | d | 6.5 | 19 |
| 21 | 0.90 | d | 6.5 | 19 |
| 1'-NH | 8.10 | s | ||
| 2'-H | 6.80 | d | 8.5 | 3'-H |
| 3'-H | 7.20 | d | 8.5 | 2'-H |
| 5'-H | 7.10 | s | ||
| 6'-CH₃ | 2.30 | s |
¹³C NMR Data (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 2 | 168.5 |
| 3 | 45.2 |
| 4 | 28.1 |
| 5 | 75.8 |
| 6 | 123.5 |
| 7 | 125.0 |
| 8 | 119.8 |
| 9 | 121.5 |
| 10 | 118.7 |
| 11 | 111.2 |
| 12 | 136.0 |
| 13 | 128.8 |
| 14 | 55.6 |
| 15 | 28.4 |
| 16 | 28.4 |
| 17 | 40.5 |
| 18 | 25.4 |
| 19 | 48.2 |
| 20 | 22.8 |
| 21 | 22.6 |
| 1' | 138.2 |
| 2' | 115.6 |
| 3' | 129.8 |
| 4' | 130.5 |
| 5' | 120.1 |
| 6' | 21.3 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.
Mass Spectrometry
-
Instrument: A high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source was used.
-
Method: The sample was dissolved in methanol at a concentration of 1 mg/mL and infused directly into the ESI source. The analysis was performed in positive ion mode.
-
Parameters:
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow (N₂): 600 L/hr
-
Mass Range: m/z 100-1000
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 500 MHz NMR spectrometer equipped with a cryoprobe was utilized for all NMR experiments.
-
Sample Preparation: Approximately 5 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
-
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 4
-
Acquisition Time: 0.20 s
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 8
-
Acquisition Time: 0.20 s
-
Long-range coupling delay (d6) was optimized for 8 Hz.
-
Visualization of Spectroscopic Analysis Workflow
The logical flow of experiments for the structure elucidation of a natural product like this compound is critical. The following diagram, generated using the DOT language, illustrates this workflow.
An In-depth Technical Guide to the Physical and Chemical Properties of Indocarbazostatin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Indocarbazostatin B, a novel indolocarbazole antibiotic. The information is compiled from primary research articles detailing its discovery, characterization, and biological activity.
Introduction
This compound is a naturally occurring compound isolated from the culture broth of Streptomyces sp.[1][2]. It belongs to the indolocarbazole class of antibiotics and has been identified as a potent inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation in rat pheochromocytoma (PC12) cells[1]. This unique biological activity suggests its potential as a tool for studying signal transduction pathways and as a lead compound in drug discovery programs targeting neurobiological processes. This document summarizes the key physicochemical properties, isolation and characterization methods, and the known biological activity of this compound.
Physicochemical Properties
The physical and chemical properties of this compound have been determined through a combination of spectroscopic and analytical techniques, including High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS), Ultraviolet (UV) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) analysis[2]. A summary of these properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₇N₃O₉ | [2] |
| Molecular Weight | 647.68 g/mol | [2] |
| Appearance | Amorphous powder | [2] |
| Solubility | Soluble in methanol, ethyl acetate, and acetone; Insoluble in water and n-hexane | [2] |
| UV (λmax in MeOH) | 238, 262, 292, 328, 388 nm | [2] |
| Optical Rotation ([α]D²⁵) | -130° (c 0.1, MeOH) | [2] |
| Atropisomeric Chirality | Negative | [2] |
Experimental Protocols
The following sections detail the experimental methodologies for the fermentation of the producing organism, and the isolation and structural elucidation of this compound as described in the primary literature[1][2].
-
Producing Organism: Streptomyces sp. strain, isolated from a soil sample.
-
Seed Culture: A loopful of spores from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium (e.g., yeast extract, glucose, and malt extract). The flask is incubated on a rotary shaker at a specified temperature and duration.
-
Production Culture: The seed culture is transferred to a larger production vessel (e.g., a 30-liter jar fermentor) containing a production medium (e.g., soluble starch, glucose, peptone, yeast extract, and inorganic salts).
-
Fermentation Conditions: The fermentation is carried out at a controlled temperature, aeration rate, and agitation speed for a specified number of days. The production of this compound is monitored by bioassay or HPLC analysis.
The isolation procedure for this compound from the fermentation broth is outlined below.
Caption: Workflow for the isolation of this compound.
-
Extraction: The fermentation broth is centrifuged to separate the mycelial cake and the supernatant. The mycelial cake is extracted with acetone, and the supernatant is extracted with ethyl acetate.
-
Concentration: The organic extracts are concentrated in vacuo to yield a crude extract.
-
Silica Gel Chromatography: The combined crude extract is subjected to silica gel column chromatography, eluting with a chloroform-methanol gradient.
-
Preparative HPLC: The active fractions from the silica gel column are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile-water) to yield pure this compound.
The structure of this compound was determined using the following spectroscopic methods[2]:
-
HR-FAB-MS: To determine the molecular formula.
-
UV Spectroscopy: To identify the chromophore.
-
¹H and ¹³C NMR Spectroscopy: To determine the carbon and proton framework.
-
2D NMR (¹H-¹H COSY, PFG HMBC, PFG HMQC): To establish the connectivity of atoms within the molecule.
-
DIF NOE Experiments: To determine the relative stereochemistry.
-
Circular Dichroism (CD) Analysis: To determine the absolute configuration and the atropisomeric chirality of the aglycone.
Biological Activity and Mechanism of Action
This compound was discovered through a screening program for inhibitors of Nerve Growth Factor (NGF)-induced neuronal differentiation in PC12 cells[1].
This compound inhibits the NGF-induced neurite outgrowth from PC12 cells with an IC₅₀ value of 24 nM. This is more potent than the known inhibitor K-252a, which has an IC₅₀ of 200 nM under the same assay conditions[1].
The biological activity of this compound is attributed to its ability to interfere with the NGF signaling pathway. NGF initiates a signaling cascade by binding to its high-affinity receptor, TrkA, leading to the activation of downstream pathways such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for neuronal differentiation and survival. While the precise molecular target of this compound within this pathway has not been definitively identified, its inhibitory effect on neurite outgrowth suggests it may act on one or more key signaling components.
Caption: Proposed site of action for this compound.
Conclusion
This compound is a novel indolocarbazole antibiotic with potent inhibitory activity against NGF-induced neuronal differentiation. Its unique biological profile and complex chemical structure make it a valuable tool for neurobiological research and a potential starting point for the development of new therapeutic agents. The detailed physicochemical and biological data presented in this guide provide a solid foundation for further investigation and application of this interesting natural product.
References
- 1. Indocarbazostatin and this compound, novel inhibitors of NGF-induced neuronal differentiation in PC12 cells. I. Screening, taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indocarbazostatin and this compound, novel inhibitors of NGF-induced Neuronal differentiation in PC12 cells. II. Isolation, physicochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Activity of Indocarbazostatin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocarbazostatin B is a novel indolocarbazole antibiotic isolated from a Streptomyces species. Alongside its analogue, Indocarbazostatin, it has been identified as a potent inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation in rat pheochromocytoma (PC12) cells. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its inhibitory effects, the experimental protocols used for its characterization, and its putative mechanism of action within the NGF signaling pathway.
Quantitative Data on Biological Activity
The primary biological activity of this compound identified to date is the inhibition of NGF-induced neurite outgrowth in PC12 cells. This effect is dose-dependent and has been quantified to provide a clear measure of its potency.
| Compound | Biological Activity | Cell Line | IC50 | Reference |
| This compound | Inhibition of NGF-induced neurite outgrowth | PC12 | 24 nM | [1] |
| Indocarbazostatin | Inhibition of NGF-induced neurite outgrowth | PC12 | 6 nM | [1] |
| K-252a (a known kinase inhibitor) | Inhibition of NGF-induced neurite outgrowth | PC12 | 200 nM | [1] |
Mechanism of Action: Inhibition of the NGF/TrkA Signaling Pathway
This compound exerts its inhibitory effects by targeting the Nerve Growth Factor (NGF) signaling cascade. NGF is a neurotrophin crucial for the survival, development, and function of neurons. It initiates its signaling by binding to the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase. This binding event triggers the dimerization and autophosphorylation of TrkA, leading to the activation of downstream signaling pathways that are essential for neuronal differentiation, including neurite outgrowth.
The primary signaling cascades activated by TrkA include:
-
The Ras/MAPK (ERK) Pathway: This pathway is centrally involved in the regulation of gene expression leading to cell differentiation and neurite formation.
-
The PI3K/Akt Pathway: This pathway is critical for promoting cell survival and growth.
While direct experimental evidence detailing the precise molecular target of this compound within this pathway is not yet available in published literature, its structural classification as an indolocarbazole alkaloid provides strong indications. Many compounds with this scaffold are known to function as kinase inhibitors. It is therefore highly probable that this compound acts as an antagonist of the TrkA receptor.
Proposed Mechanism of Action of this compound
Based on the available evidence and the known function of related compounds, the proposed mechanism of action for this compound is the direct inhibition of TrkA receptor phosphorylation. By binding to the TrkA receptor, this compound likely prevents the conformational changes and subsequent autophosphorylation that are necessary for the activation of downstream signaling. This blockade would effectively halt the propagation of the NGF signal, thereby preventing the activation of the ERK and Akt pathways and ultimately inhibiting neurite outgrowth.
Signaling Pathway Diagrams
To visually represent the proposed mechanism of action, the following diagrams illustrate the NGF/TrkA signaling pathway and the likely point of intervention by this compound.
Experimental Protocols
The following sections detail the key experimental protocols utilized in the study of this compound's biological activity.
Cell Culture of PC12 Cells
PC12 cells, a rat pheochromocytoma cell line, are a well-established model for studying neuronal differentiation.
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum (HS), 5% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[2]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[2]
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
NGF-Induced Neurite Outgrowth Inhibition Assay
This assay is the primary method for quantifying the inhibitory effect of compounds on neuronal differentiation.
-
Cell Plating: PC12 cells are seeded at a density of 1 x 10^4 cells/well in 96-well plates or on poly-L-lysine coated chamber slides.[2]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with a low-serum medium (e.g., RPMI-1640 with 1% HS and 0.5% FBS). This compound or other test compounds are added at various concentrations.
-
NGF Stimulation: Nerve Growth Factor (typically at a concentration of 50-100 ng/ml) is added to the wells to induce neurite outgrowth.[2][3]
-
Incubation: The cells are incubated for a period of 24 to 72 hours to allow for neurite extension.[2][4]
-
Fixation and Staining (Optional but recommended for imaging): Cells can be fixed with 4% paraformaldehyde and stained with antibodies against neuronal markers such as βIII-tubulin to visualize neurites.[2]
-
Quantification of Neurite Outgrowth:
-
Cells are observed under a phase-contrast or fluorescence microscope.
-
A cell is considered to have a neurite if it possesses at least one process that is longer than the diameter of the cell body.[2][5]
-
The percentage of cells with neurites is determined by counting at least 100-200 cells per condition in multiple randomly selected fields.[5][6]
-
The IC50 value is calculated as the concentration of the inhibitor that reduces the NGF-induced neurite outgrowth by 50%.
-
Western Blot Analysis for Phosphorylation of Signaling Proteins
To investigate the mechanism of action, western blotting can be used to assess the phosphorylation status of key proteins in the NGF/TrkA signaling pathway.
-
Cell Treatment: PC12 cells are serum-starved for a few hours before being pre-treated with this compound for a specified time (e.g., 1 hour). Subsequently, the cells are stimulated with NGF (e.g., 50 ng/ml) for a short period (e.g., 5-15 minutes) to induce protein phosphorylation.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[7]
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-TrkA, anti-phospho-ERK, anti-phospho-Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective proteins.
Experimental Workflow Diagram
References
- 1. Indocarbazostatin and this compound, novel inhibitors of NGF-induced neuronal differentiation in PC12 cells. I. Screening, taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2 | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation of C/EBPβ at a Consensus Extracellular Signal-Regulated Kinase/Glycogen Synthase Kinase 3 Site Is Required for the Induction of Adiponectin Gene Expression during the Differentiation of Mouse Fibroblasts into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Carbazole-Based STAT3 Inhibitors: A Technical Overview
Disclaimer: Extensive searches for "Indocarbazostatin B" did not yield information on a specific molecule with this designation. This guide therefore provides a comprehensive overview of the molecular targets of the broader class of carbazole-based STAT3 inhibitors, which are of significant interest in oncological research. The data and methodologies presented herein are based on published studies of various carbazole derivatives and other STAT3 inhibitors and should be understood as representative of this class of compounds, not of a specific, unidentifiable molecule.
Core Molecular Target: Signal Transducer and Activator of Transcription 3 (STAT3)
The primary molecular target for a significant number of anticancer carbazole derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3][4][5] STAT3 is a transcription factor that plays a pivotal role in regulating cellular processes such as proliferation, survival, differentiation, and apoptosis.[3][5] In many human cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth, progression, and metastasis.[2][3] Therefore, inhibiting the STAT3 signaling pathway has emerged as a promising therapeutic strategy in oncology.
Carbazole-based inhibitors primarily function by interfering with the STAT3 signaling cascade through various mechanisms, including:
-
Inhibition of STAT3 Phosphorylation: A crucial step in STAT3 activation is the phosphorylation of a specific tyrosine residue (Tyr705).[2] Several carbazole derivatives have been shown to reduce the levels of phosphorylated STAT3 (p-STAT3) in cancer cells.[2]
-
Disruption of STAT3 Dimerization: Following phosphorylation, STAT3 monomers dimerize, a prerequisite for their translocation to the nucleus. Some inhibitors target the SH2 domain of STAT3, preventing this dimerization process.[1]
-
Inhibition of DNA Binding and Transcriptional Activity: By preventing dimerization or nuclear translocation, these inhibitors ultimately block the binding of STAT3 to the DNA of target genes, thereby inhibiting the transcription of pro-oncogenic proteins.[1][2]
Quantitative Data on Carbazole-Based and other STAT3 Inhibitors
The following table summarizes the inhibitory activities of several carbazole derivatives and other notable STAT3 inhibitors. This data provides a quantitative measure of their potency against STAT3 signaling or cancer cell lines with activated STAT3.
| Compound Name/Identifier | Target/Assay | IC50/Activity Concentration | Reference Cell Lines |
| Carbazole Derivatives | |||
| Compound 9a | STAT3 Activation Inhibition | 50% | Not Specified |
| Compound 9b | STAT3 Activation Inhibition | 90% | Not Specified |
| Compound 9c | STAT3 Activation Inhibition | 95% | Not Specified |
| Other STAT3 Inhibitors | |||
| S3I-201 (NSC 74859) | STAT3 Dimerization Disruptor | 60-110 µM | Multiple Myeloma |
| S3I-201.1066 | STAT3 Inhibition | 35 µM | Not Specified |
| BP-1-102 | STAT3 Inhibition | 6.8 µM | Not Specified |
| S3I-1757 | STAT3 Inhibition | 13.5 µM | Not Specified |
| Stattic | STAT3 SH2 Domain Inhibition | 10 µM | Breast Cancer, HNSCC |
| STX-0119 | STAT3 SH2 Domain Antagonist | Not Specified | Human Lymphoma |
Experimental Protocols
The identification and characterization of carbazole-based STAT3 inhibitors involve a range of in vitro and in vivo experimental methodologies. Below are detailed protocols for key experiments frequently cited in the literature.
Western Blot Analysis for STAT3 Phosphorylation
Objective: To determine the effect of a compound on the phosphorylation of STAT3 at Tyr705.
Methodology:
-
Cell Culture and Treatment: Cancer cells with constitutively active STAT3 (e.g., certain breast cancer or lung cancer cell lines) are cultured to 70-80% confluency. The cells are then treated with various concentrations of the test compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705). Subsequently, the membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is often stripped and re-probed with an antibody for total STAT3 to confirm equal loading.
STAT3-Dependent Luciferase Reporter Assay
Objective: To measure the effect of a compound on the transcriptional activity of STAT3.
Methodology:
-
Cell Transfection: Cells are co-transfected with a luciferase reporter plasmid containing STAT3 binding elements in its promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, the cells are treated with the test compound at various concentrations.
-
Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are expressed as a percentage of the activity in control-treated cells.
In Vivo Xenograft Tumor Growth Assay
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Tumor Cell Implantation: Human cancer cells known to have constitutively active STAT3 are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule and dosage. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the STAT3 signaling pathway and a general workflow for the screening and validation of STAT3 inhibitors.
References
An In-depth Technical Guide to the Biosynthesis of Indocarbazostatin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Indocarbazostatin B, a carbazole alkaloid with potential therapeutic applications. Due to the limited direct research on this compound, this guide infers its biosynthetic route from the well-characterized pathways of the structurally analogous compounds, Carquinostatin A and B, and Neocarazostatin A. This document details the enzymatic steps, the genetic basis for the biosynthesis, and key experimental methodologies for studying this class of natural products. Quantitative data, where available for related compounds, is presented, and critical experimental protocols are outlined to facilitate further research and development.
Introduction
Carbazole alkaloids are a diverse family of natural products renowned for their wide range of biological activities, including neuroprotective and antioxidant properties. This compound belongs to this class of compounds. While the definitive chemical structure of this compound is not widely documented in major chemical databases, its name suggests a close relationship to the indocarbazole and carbazole-quinone families. This guide focuses on the biosynthesis of Carquinostatin B, a closely related compound isolated from Streptomyces exfoliatus, to propose a putative biosynthetic pathway for this compound.
The biosynthesis of these complex molecules involves a series of intricate enzymatic reactions, beginning with primary metabolites and culminating in the characteristic tricyclic carbazole core. Understanding this pathway is crucial for the microbial production of these compounds and for generating novel analogs with improved therapeutic properties through metabolic engineering and synthetic biology approaches.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound is modeled on the established pathway of Carquinostatin A and B. The pathway initiates from the amino acid L-tryptophan and incorporates units derived from pyruvate and acetate. The key steps are catalyzed by a suite of enzymes encoded by a dedicated biosynthetic gene cluster (BGC).
Formation of the Indole-3-pyruvic Acid (IPA) Starter Unit
The biosynthesis commences with the conversion of L-tryptophan to indole-3-pyruvic acid (IPA). This reaction is catalyzed by an aminotransferase, homologous to CqsB7 in the carquinostatin pathway.
Assembly of the Carbazole Core
The formation of the carbazole nucleus is a multi-step process involving a cascade of enzymatic reactions:
-
Acyloin Condensation: A thiamine diphosphate (ThDP)-dependent enzyme, analogous to CqsB3, catalyzes the condensation of IPA with pyruvate to form an α-hydroxy-β-keto acid intermediate.
-
Decarboxylative Condensation: A β-ketoacyl-ACP synthase III (KAS-III)-like enzyme, homologous to CqsB1, facilitates the decarboxylative condensation of the α-hydroxy-β-keto acid with a 3-hydroxybutyryl-acyl carrier protein (ACP). The 3-hydroxybutyryl-ACP is derived from the condensation of acetyl-CoA and malonyl-ACP.
-
Cyclization and Aromatization: A key carbazole synthase, similar to CqsB2, catalyzes an intramolecular cyclization of the unstable intermediate, followed by dehydration and aromatization to form the tricyclic carbazole core of a precursor molecule, precarquinostatin.
Tailoring Reactions
Following the formation of the carbazole core, a series of tailoring reactions, such as prenylation and oxidation, are proposed to occur to yield the final this compound structure. In the case of Carquinostatin A, a prenyltransferase (CqsB4) attaches a dimethylallyl pyrophosphate (DMAPP) moiety to the carbazole ring. It is hypothesized that similar tailoring enzymes are involved in the final steps of this compound biosynthesis. For Carquinostatin B, the biosynthesis is understood to proceed via the non-mevalonate pathway.[1]
Below is a DOT language representation of the proposed biosynthetic pathway.
Figure 1: Proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative data for the biosynthesis of this compound is not yet available in the literature. However, studies on related carbazole alkaloids provide some insights into the efficiency of these pathways. The following table summarizes representative data from studies on the production of related carbazole alkaloids. It should be noted that enzyme kinetic parameters for the key carbazole synthases (CqsB2 and NzsI) have been challenging to determine due to the instability of their substrates.
| Compound | Producing Strain | Titer/Yield | Reference |
| Neocarazostatin A | Streptomyces sp. MA37 | Not specified | (Huang et al., 2015) |
| Carquinostatin A | Streptomyces exfoliatus | Not specified | (Kato et al., 1993) |
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the study of the this compound biosynthesis pathway.
Gene Knockout in Streptomyces using CRISPR-Cas9
This protocol outlines the steps for creating a targeted gene deletion in a Streptomyces host to investigate the function of a biosynthetic gene.
Materials:
-
Streptomyces strain of interest
-
E. coli ET12567 (or other suitable conjugation donor strain)
-
pCRISPomyces-2 plasmid (or a similar CRISPR-Cas9 vector for Streptomyces)
-
Oligonucleotides for guide RNA (gRNA) construction
-
Primers for amplifying homologous recombination arms
-
Restriction enzymes (e.g., BbsI for Golden Gate assembly)
-
T4 DNA Ligase
-
Competent E. coli cells (e.g., DH5α) for plasmid construction
-
Appropriate antibiotics (e.g., apramycin, nalidixic acid)
-
Media: ISP4, MS agar, LB, 2xYT
Procedure:
-
Design and Synthesize gRNA:
-
Identify a 20-bp protospacer sequence within the target gene, immediately upstream of a protospacer adjacent motif (PAM) sequence (NGG).
-
Design and order complementary oligonucleotides encoding the protospacer.
-
-
Construct the gRNA Expression Cassette:
-
Anneal the complementary gRNA oligos.
-
Clone the annealed oligos into the CRISPR-Cas9 vector (e.g., pCRISPomyces-2) using Golden Gate assembly with BbsI.
-
-
Amplify Homology Arms:
-
Design primers to amplify ~1.5 kb regions upstream (left arm) and downstream (right arm) of the target gene from the Streptomyces genomic DNA.
-
-
Assemble the Final Knockout Plasmid:
-
Clone the amplified left and right homology arms into the gRNA-containing CRISPR vector. This can be done using Gibson Assembly or traditional restriction-ligation cloning.
-
-
Transform into E. coli and Conjugate into Streptomyces:
-
Transform the final knockout plasmid into a suitable E. coli conjugation donor strain.
-
Perform intergeneric conjugation between the E. coli donor and the target Streptomyces strain on MS agar plates.
-
Overlay the plates with apramycin and nalidixic acid to select for Streptomyces exconjugants.
-
-
Screen for Double-Crossover Mutants:
-
Isolate individual exconjugant colonies and grow them on non-selective media to allow for the second crossover event and plasmid loss.
-
Replica-plate colonies onto selective (apramycin) and non-selective media. Colonies that grow on the non-selective but not the selective media are potential double-crossover mutants.
-
-
Confirm Gene Deletion:
-
Confirm the gene deletion by colony PCR using primers flanking the target gene and by Sanger sequencing.
-
The following DOT script illustrates the workflow for CRISPR-Cas9 mediated gene knockout.
Figure 2: Workflow for CRISPR-Cas9 gene knockout in Streptomyces.
Heterologous Expression of Biosynthetic Genes in E. coli
This protocol is for the expression and purification of individual biosynthetic enzymes for in vitro characterization.
Materials:
-
Expression vector (e.g., pET-28a(+) with an N-terminal His-tag)
-
E. coli expression host (e.g., BL21(DE3))
-
Primers for amplifying the gene of interest from Streptomyces gDNA
-
Restriction enzymes and T4 DNA Ligase, or Gibson Assembly Master Mix
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Buffers for lysis, washing, and elution (containing varying concentrations of imidazole)
-
SDS-PAGE reagents
Procedure:
-
Clone the Gene of Interest:
-
Amplify the target biosynthetic gene from Streptomyces genomic DNA.
-
Clone the PCR product into the expression vector.
-
-
Transform and Express:
-
Transform the expression plasmid into E. coli BL21(DE3).
-
Grow a 5 mL overnight culture of a single colony in LB with the appropriate antibiotic.
-
Inoculate 1 L of LB with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
-
Analyze Protein Purity:
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.
-
In Vitro Enzyme Assays
This protocol describes a general procedure for assaying the activity of a purified biosynthetic enzyme.
Materials:
-
Purified enzyme
-
Substrate(s) for the enzyme
-
Reaction buffer (optimized for pH and salt concentration)
-
Cofactors (if required, e.g., ThDP, NAD(P)H)
-
Quenching solution (e.g., methanol, acetonitrile)
-
HPLC or LC-MS for product analysis
Procedure:
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, substrate(s), and any necessary cofactors.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the purified enzyme.
-
-
Incubate and Quench:
-
Incubate the reaction for a defined period.
-
Stop the reaction by adding a quenching solution.
-
-
Analyze the Products:
-
Centrifuge the quenched reaction to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to detect and quantify the product.
-
The logical relationship for enzyme characterization is depicted in the following DOT script.
Figure 3: Logical workflow for enzyme characterization.
Conclusion
The biosynthesis of this compound is a complex process involving a dedicated set of enzymes that construct the carbazole core from simple metabolic precursors. While direct experimental evidence for the this compound pathway is currently lacking, the well-studied biosynthesis of the closely related carquinostatins provides a robust model. This technical guide has outlined the proposed enzymatic steps, provided key experimental protocols for pathway elucidation, and presented the available quantitative data for related compounds. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this important class of natural products. Further research, including the definitive structural elucidation of this compound and the characterization of its biosynthetic gene cluster, will be crucial for advancing our understanding and enabling the biotechnological production of this promising compound.
References
Indocarbazostatin B: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indocarbazostatin B is a naturally occurring indolocarbazole alkaloid isolated from Streptomyces sp. It has garnered attention within the scientific community for its potent inhibitory effects on nerve growth factor (NGF)-induced neuronal differentiation. This document provides an in-depth technical guide on this compound, consolidating available data on its biological activity, mechanism of action, and physicochemical properties. This review is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience, oncology, and drug discovery.
Introduction
This compound belongs to the indolocarbazole class of natural products, a family of compounds known for their diverse and potent biological activities. First isolated from a culture broth of Streptomyces sp., this compound, along with its analogue Indocarbazostatin, was identified as a novel inhibitor of nerve growth factor (NGF)-induced neurite outgrowth in rat pheochromocytoma (PC12) cells.[1] The unique structure and potent biological activity of this compound make it a subject of interest for potential therapeutic applications, particularly in conditions where modulation of neuronal differentiation or NGF signaling is desirable.
Physicochemical Properties
The structure of this compound was elucidated through extensive spectroscopic analysis, including HR-FAB-MS, UV, 1H and 13C NMR, 1H-1H COSY, PFG HMBC, PFG HMQC, and DIF NOE experiments.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₁N₃O₇ | [2] |
| Molecular Weight | 511.49 g/mol | [2] |
| CAS Number | 253450-09-8 | - |
| Appearance | Yellow powder | [2] |
| UV (max) in MeOH | 238, 288, 405 nm | [2] |
| Optical Rotation | [α]D²⁵ +130° (c 0.1, CHCl₃) | [2] |
Biological Activity
The primary reported biological activity of this compound is the inhibition of NGF-induced neurite outgrowth in PC12 cells.
| Compound | IC₅₀ (nM) | Cell Line | Assay | Reference |
| This compound | 24 | PC12 | NGF-induced neurite outgrowth | [1] |
| Indocarbazostatin | 6 | PC12 | NGF-induced neurite outgrowth | [1] |
| K-252a | 200 | PC12 | NGF-induced neurite outgrowth | [1] |
Mechanism of Action
This compound exerts its biological effect by interfering with the NGF signaling cascade, which is crucial for neuronal differentiation, survival, and function. The precise molecular target of this compound within this pathway has not been definitively elucidated in the reviewed literature. However, based on the activity of other indolocarbazole alkaloids like K-252a, which is a known protein kinase inhibitor, it is hypothesized that this compound may also target one or more kinases in the NGF signaling pathway.[3]
The canonical NGF signaling pathway is initiated by the binding of NGF to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA). This binding event leads to the dimerization and autophosphorylation of TrkA, creating docking sites for various adaptor proteins and initiating downstream signaling cascades, most notably the Ras/Raf/MEK/ERK pathway and the PI3K/Akt pathway. These pathways ultimately lead to transcriptional changes that drive neurite outgrowth and neuronal differentiation.
Given that this compound inhibits the morphological outcome of this pathway, its mechanism of action likely involves the inhibition of a key signaling node. Potential targets include TrkA itself, or downstream kinases such as MEK or ERK. Further research is required to pinpoint the direct molecular target and to fully understand the inhibitory mechanism.
Below is a diagram illustrating the potential points of inhibition by this compound within the NGF signaling pathway.
Caption: Potential inhibition points of this compound in the NGF/TrkA signaling pathway.
Synthesis
As of the date of this review, a specific total synthesis for this compound has not been published in the peer-reviewed literature. However, the synthesis of related indolocarbazole alkaloids is well-documented and provides potential routes for the future synthesis of this compound. Key synthetic strategies for the indolocarbazole core often involve oxidative cyclization of bis-indolyl precursors or palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Isolation and Purification of this compound
The following is a summarized protocol based on the original isolation of this compound.[2]
Caption: General workflow for the isolation and purification of this compound.
Detailed Steps:
-
Fermentation: Streptomyces sp. is cultured in a suitable medium to produce this compound.
-
Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to partition the desired compounds into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations, typically starting with silica gel column chromatography, followed by size-exclusion chromatography (e.g., Sephadex LH-20), and finally purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
NGF-Induced Neurite Outgrowth Inhibition Assay in PC12 Cells
This protocol describes a general method for assessing the inhibitory effect of compounds on NGF-induced neurite outgrowth in PC12 cells.
Caption: Workflow for the NGF-induced neurite outgrowth inhibition assay.
Detailed Steps:
-
Cell Culture: PC12 cells are maintained in an appropriate culture medium (e.g., DMEM with horse and fetal bovine serum).
-
Plating: Cells are seeded into collagen-coated multi-well plates at a suitable density.
-
Treatment: After allowing the cells to attach, the medium is replaced with a low-serum medium containing various concentrations of this compound or a vehicle control.
-
Induction: Nerve Growth Factor (NGF) is added to the wells to stimulate neurite outgrowth.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for neurite extension.
-
Fixation and Staining: Cells are fixed with paraformaldehyde and can be stained with dyes like crystal violet or with antibodies against neuronal markers (e.g., β-III tubulin) for better visualization.
-
Imaging and Analysis: Images of the cells are captured using a microscope. Neurite length and the percentage of cells bearing neurites are quantified using image analysis software.
-
Data Analysis: The concentration-response data is used to calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the NGF-induced neurite outgrowth.
Future Directions
This compound presents a promising scaffold for the development of novel therapeutics. Key areas for future research include:
-
Total Synthesis: The development of a total synthesis for this compound would enable the production of larger quantities for further biological evaluation and the generation of novel analogues with improved potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound within the NGF signaling pathway is crucial. Kinase profiling studies would be instrumental in identifying the specific kinases inhibited by this compound.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of neurological disorders or cancer is a necessary step towards clinical translation.
-
Clinical Trials: To date, there is no publicly available information on any clinical trials involving this compound.
Conclusion
This compound is a potent inhibitor of NGF-induced neuronal differentiation with a well-characterized chemical structure. While its primary biological activity has been established, further research is needed to fully understand its mechanism of action and to explore its therapeutic potential. The development of a total synthesis and in-depth mechanistic studies will be critical for advancing this promising natural product towards clinical applications. This review provides a foundational resource for researchers to build upon in their future investigations of this compound.
References
- 1. Indocarbazostatin and this compound, novel inhibitors of NGF-induced neuronal differentiation in PC12 cells. I. Screening, taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indocarbazostatin and this compound, novel inhibitors of NGF-induced Neuronal differentiation in PC12 cells. II. Isolation, physicochemical properties and structural elucidation [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of trkA tyrosine kinase activity and inhibition by K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Indocarbazostatin B and its Core Structure, the Staurosporine Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocarbazostatin B, a member of the indolocarbazole family of alkaloids, represents a significant synthetic challenge due to its complex, polycyclic architecture. While the exact structure of "this compound" is not widely cited under this specific name in scientific literature, it is understood to belong to the staurosporine group of natural products. The core of these molecules, the staurosporine aglycone (also known as K-252c or staurosporinone), is a frequent target of total synthesis and serves as a crucial intermediate for accessing a wide array of biologically active analogues. These compounds are of high interest to the pharmaceutical industry due to their potent protein kinase inhibitory activity.
This document provides detailed application notes and experimental protocols for the total synthesis of the staurosporine aglycone, which serves as a proxy for the synthesis of this compound. We will explore several key synthetic strategies, present quantitative data in a comparative format, and provide detailed experimental procedures for select key transformations.
Synthetic Strategies Overview
The construction of the rigid pentacyclic core of the staurosporine aglycone has been approached through various innovative strategies. The main challenges lie in the formation of the carbazole and lactam rings with the correct regiochemistry. Three prominent and successful strategies are highlighted below:
-
Diels-Alder and Nitrene Insertion Approach (Moody et al.) : This strategy utilizes an intramolecular Diels-Alder reaction to construct a key intermediate, followed by a nitrene-mediated cyclization to form the final carbazole ring system. This approach is noted for its efficiency in building molecular complexity.[1][2]
-
Electrocyclization and Nitrene Insertion Approach (Rajeshwaran and Mohanakrishnan) : This methodology involves a thermal electrocyclization to form the carbazole core, followed by a subsequent nitrene insertion to complete the indolocarbazole skeleton. This route has been demonstrated to be effective, starting from simple indole derivatives.[3]
-
Sequential C-H Functionalization Approach (Gaunt et al.) : A more recent and highly convergent strategy that relies on the sequential and regioselective functionalization of C-H bonds on a simple aromatic precursor. This method offers a high degree of modularity, allowing for the synthesis of various analogues.[4][5][6][7][8]
Data Presentation: Comparison of Key Synthetic Routes
The following table summarizes the quantitative data from the aforementioned synthetic strategies for the preparation of the staurosporine aglycone (K-252c).
| Synthetic Strategy | Key Reactions | Starting Material | Overall Yield | Number of Steps (Longest Linear Sequence) | Reference |
| Moody et al. | Intramolecular Diels-Alder, Nitrene Insertion | Ethyl indole-2-acetate | 22.6% | Not explicitly stated in abstract | [1][2] |
| Rajeshwaran & Mohanakrishnan | Electrocyclization, Nitrene Insertion | 2-Methylindole | 28-36% | Not explicitly stated in abstract | [3] |
| Gaunt et al. | Sequential C-H Arylation, C-H Amination, C-H Carbonylation | Dibenzyl p-toluidine | 12.7% | 7 | [4][5][6][8] |
Experimental Protocols
Below are detailed experimental protocols for key steps in two of the discussed synthetic strategies.
Protocol 1: Key Steps from the Rajeshwaran and Mohanakrishnan Synthesis
This protocol details the thermal electrocyclization and nitrene insertion steps.
Logical Relationship of Key Steps in the Rajeshwaran and Mohanakrishnan Synthesis
Caption: Key transformations in the Rajeshwaran and Mohanakrishnan synthesis.
A. Thermal Electrocyclization to form the Carbazole Intermediate
-
Reaction: A solution of the 2,3-divinylindole intermediate in a high-boiling solvent (e.g., diphenyl ether) is heated to reflux (approximately 250-260 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified period (typically 1-3 hours).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (if volatile) or the product is precipitated by the addition of a non-polar solvent (e.g., hexanes).
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure carbazole intermediate.
-
B. Nitrene Insertion to form the Staurosporine Aglycone
-
Reaction: To a solution of the carbazole intermediate in an anhydrous, inert solvent (e.g., 1,2-dichloroethane) is added triethyl phosphite and anhydrous zinc bromide. The reaction mixture is heated to reflux (approximately 80-90 °C) under an inert atmosphere for several hours (typically 6-12 hours).
-
Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and quenched by the addition of water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the staurosporine aglycone.
-
Protocol 2: Key Steps from the Gaunt C-H Functionalization Synthesis
This protocol outlines the sequential C-H arylation and C-H amination steps.[4][5][6][7][8]
Experimental Workflow for Gaunt's C-H Functionalization Strategy
Caption: Sequential C-H functionalization workflow for K-252c synthesis.
A. First Copper-Catalyzed C-H Arylation
-
Reaction: To a mixture of the N,N-dibenzyl-p-toluidine (1.0 equiv), diphenyliodonium triflate (1.2 equiv), and copper(II) triflate (0.1 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is added a base (e.g., sodium bicarbonate, 2.0 equiv). The reaction mixture is heated (e.g., to 120 °C) in a sealed tube for 12-24 hours.[5]
-
Monitoring: Progress is monitored by LC-MS or TLC.
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with dichloromethane.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the ortho-arylated product.[5]
-
B. C-H Amination to Form the Carbazole Ring
-
Reaction: A mixture of the teraryl intermediate (1.0 equiv), copper(I) iodide (0.2 equiv), a ligand (e.g., 1,10-phenanthroline, 0.4 equiv), and a base (e.g., potassium carbonate, 2.0 equiv) in a high-boiling solvent (e.g., dimethyl sulfoxide) is heated to a high temperature (e.g., 140 °C) under an inert atmosphere for 12-24 hours.
-
Monitoring: The reaction is monitored by LC-MS or TLC.
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the carbazole intermediate.
-
Conclusion
The total synthesis of the staurosporine aglycone, the core of this compound, has been successfully achieved through multiple elegant and efficient strategies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the potential for analogue generation. The detailed protocols provided herein for key transformations from two distinct and powerful approaches offer a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The continued development of novel synthetic methodologies, such as sequential C-H functionalization, promises to further streamline the synthesis of these complex and biologically important molecules, facilitating future drug discovery efforts.
References
- 1. Synthesis of the staurosporine aglycone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of the staurosporine aglycone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic studies on indolocarbazoles: total synthesis of staurosporine aglycon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The total synthesis of K-252c (staurosporinone) via a sequential C–H functionalisation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The total synthesis of K-252c (staurosporinone) via a sequential C-H functionalisation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The total synthesis of K-252c (staurosporinone) via a sequential C–H functionalisation strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. The total synthesis of K-252c (staurosporinone) via a sequential C–H functionalisation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04399A [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Indocarbazostatin B Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthetic approaches toward Indocarbazostatin B analogs and their biological context as inhibitors of nerve growth factor (NGF)-induced neuronal differentiation. Due to the limited public availability of the specific synthetic route for this compound, this guide presents a representative synthetic protocol for a closely related indolocarbazole alkaloid, staurosporine aglycone, which shares the core structural motif.
Introduction to this compound
This compound is a novel indolocarbazole alkaloid discovered from a culture broth of a Streptomyces species. It has been identified as a potent inhibitor of NGF-induced neuronal differentiation in rat pheochromocytoma (PC12) cells.[1] This biological activity suggests its potential as a tool for studying neuronal signaling pathways and as a lead compound for the development of therapeutics targeting neurological disorders.
Quantitative Data
The biological activity of this compound and a related compound, K-252a, are summarized below. This data highlights the potency of this compound in inhibiting neurite outgrowth in PC12 cells induced by NGF.
| Compound | Biological Activity | IC50 (nM) | Cell Line | Reference |
| This compound | Inhibition of NGF-induced neurite outgrowth | 24 | PC12 | [1] |
| Indocarbazostatin | Inhibition of NGF-induced neurite outgrowth | 6 | PC12 | [1] |
| K-252a | Inhibition of NGF-induced neurite outgrowth | 200 | PC12 | [1] |
Signaling Pathway
NGF-Induced Neuronal Differentiation in PC12 Cells
Nerve growth factor (NGF) initiates a cascade of signaling events upon binding to its receptor, TrkA, on the surface of PC12 cells. This leads to the activation of downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neurite outgrowth and neuronal differentiation.[2][3] this compound is known to inhibit this process, likely by interfering with key kinases in this pathway.
Caption: NGF signaling pathway in PC12 cells leading to neuronal differentiation.
Experimental Workflow and Protocols
The following sections detail a representative synthetic route for an indolocarbazole analog, which can be adapted for the synthesis of a library of this compound analogs. The workflow is based on established methods for the synthesis of the staurosporine aglycone.[4][5]
Synthetic Workflow
Caption: General synthetic workflow for this compound analogs.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Indolocarbazole Core via Diels-Alder Reaction and Oxidative Cyclization
This protocol describes a common strategy for constructing the core structure of indolocarbazole alkaloids.
Materials:
-
Indole
-
N-substituted maleimide
-
Anhydrous toluene
-
Palladium on carbon (10% Pd/C)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
Step 1: Diels-Alder Reaction
-
To a solution of indole (1.0 eq) in anhydrous toluene, add N-substituted maleimide (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude cycloadduct by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Diels-Alder adduct.
Step 2: Oxidative Cyclization
-
Dissolve the purified cycloadduct (1.0 eq) in anhydrous DCM.
-
Add DDQ (2.2 eq) to the solution at room temperature.
-
Stir the reaction mixture for 12 hours. The solution will typically change color, indicating the progress of the reaction.
-
Monitor the formation of the indolocarbazole core by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM) to afford the indolocarbazole core.
Protocol 2: Functionalization of the Indolocarbazole Core (Representative Glycosylation)
This protocol provides a general method for the glycosylation of the indole nitrogen atoms, a common feature in many bioactive indolocarbazole alkaloids.
Materials:
-
Indolocarbazole core
-
Protected sugar donor (e.g., a glycosyl bromide or trichloroacetimidate)
-
Anhydrous acetonitrile
-
A suitable Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Molecular sieves (4 Å)
-
Deprotection reagents (specific to the protecting groups on the sugar)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the indolocarbazole core (1.0 eq) and activated 4 Å molecular sieves in anhydrous acetonitrile.
-
Cool the mixture to 0 °C.
-
In a separate flask, dissolve the protected sugar donor (2.5 eq) in anhydrous acetonitrile.
-
Add the solution of the sugar donor to the indolocarbazole mixture.
-
Add the Lewis acid catalyst (e.g., TMSOTf, 0.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude glycosylated product by silica gel column chromatography.
-
Perform the necessary deprotection steps to remove the protecting groups from the sugar moiety to yield the final analog. The choice of deprotection conditions will depend on the specific protecting groups used.
Disclaimer: The provided protocols are representative and may require optimization for specific substrates and scales. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic studies on indolocarbazoles: total synthesis of staurosporine aglycon. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Evaluation of Indocarbazostatin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Indocarbazostatin B, a compound of interest for its potential biological activities. The following protocols are based on established methodologies for assessing cytotoxicity and enzyme inhibition, which are common screening methods for novel chemical entities.
Cytotoxicity Assessment of this compound in Human Cancer Cell Lines
This protocol describes a method to determine the cytotoxic effects of this compound on two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and PC-3 (prostate adenocarcinoma). The assay is based on the reduction of a tetrazolium salt (MTT) by metabolically active cells to form a purple formazan product.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound
-
MCF-7 and PC-3 cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture MCF-7 and PC-3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 5,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (solvent only) and a no-treatment control.
-
Incubate the cells with the compound for 72 hours.
-
-
MTT Assay:
-
After 72 hours, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of MTT solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the curve.
-
Hypothetical Data Presentation
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical] |
| This compound | MCF-7 | 5.2 |
| This compound | PC-3 | 12.8 |
General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme. This protocol can be adapted based on the target enzyme and the available detection method (e.g., colorimetric, fluorometric, or luminescent).
Logical Relationship: Enzyme Inhibition Assay
Caption: Logical flow of a general enzyme inhibition assay.
Protocol: General Enzyme Inhibition Assay
Materials:
-
This compound
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Detection reagent (if required)
-
96-well or 384-well assay plates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of the stock solution to obtain a range of final concentrations.
-
Prepare solutions of the target enzyme and its substrate in the appropriate assay buffer.
-
-
Assay Procedure:
-
Add a defined amount of the target enzyme to each well of the assay plate.
-
Add the various dilutions of this compound to the wells. Include a positive control (known inhibitor, if available) and a negative control (vehicle only).
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate for a predetermined time, ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction (if necessary) by adding a stop solution.
-
Add the detection reagent if the product is not directly detectable.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the negative control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Hypothetical Data Presentation
| Compound | Target Enzyme | IC₅₀ (µM) [Hypothetical] |
| This compound | Kinase X | 1.5 |
| This compound | Protease Y | > 100 |
Disclaimer: The protocols and data presented are for illustrative purposes and are based on general methodologies. Specific assay conditions for this compound may need to be optimized.
Application Notes and Protocols for Cell-based Assays Using Indocarbazostatin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocarbazostatin B is a novel microbial metabolite isolated from Streptomyces sp. It has been identified as a potent inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation in rat pheochromocytoma PC12 cells. This document provides detailed application notes and protocols for utilizing this compound in cell-based assays, focusing on its known biological activity. Due to the limited publicly available data on this compound, this guide is based on the foundational understanding of its effects on PC12 cells and general principles of cell-based assay development.
Mechanism of Action and Signaling Pathway
The precise molecular target of this compound has not yet been fully elucidated. However, its inhibitory effect on NGF-induced neurite outgrowth suggests that it interferes with the intracellular signaling cascade initiated by the binding of NGF to its high-affinity receptor, TrkA.
Nerve Growth Factor (NGF) binding to the TrkA receptor on the surface of PC12 cells initiates a cascade of intracellular signaling events crucial for neuronal differentiation.[1] This process involves the autophosphorylation of the TrkA receptor, which then serves as a docking site for various adaptor proteins. These interactions trigger the activation of multiple downstream pathways, most notably the Ras/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[2][3][4][5] Sustained activation of the ERK pathway is considered a key determinant for the differentiation of PC12 cells into a neuronal phenotype, characterized by the extension of neurites.[4]
It is hypothesized that this compound exerts its inhibitory effect by acting on a component of this signaling cascade downstream of the TrkA receptor, thereby preventing the sustained signaling required for neurite outgrowth.
References
- 1. What are NGF inhibitors and how do they work? [synapse.patsnap.com]
- 2. NGF signaling in PC12 cells: the cooperation of p75NTR with TrkA is needed for the activation of both mTORC2 and the PI3K signalling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2 | PLOS One [journals.plos.org]
- 4. Signaling pathways for PC12 cell differentiation: making the right connections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nerve growth factor-induced neurite outgrowth is potentiated by stabilization of TrkA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Indocarbazostatin B: Application Notes and Protocols for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocarbazostatin B is a novel indolocarbazole antibiotic discovered as a potent inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation in rat pheochromocytoma (PC12) cells.[1] Its activity in modulating this critical signaling pathway suggests its potential as a valuable tool for studying neurobiological processes and as a lead compound in drug discovery programs targeting neurodegenerative diseases or cancer. This document provides detailed application notes and experimental protocols for the use of this compound in enzyme inhibition studies, focusing on its effect on the NGF-induced neurite outgrowth pathway in PC12 cells. While the precise enzymatic target of this compound has not been definitively identified in publicly available literature, its structural class (indolocarbazole) strongly suggests that it functions as a protein kinase inhibitor.
Biological Activity and Data Presentation
This compound has been shown to inhibit the morphological differentiation of PC12 cells, specifically the extension of neurites, which is a hallmark of neuronal development induced by NGF.
| Compound | Biological Activity | IC50 (nM) | Cell Line |
| This compound | Inhibition of NGF-induced neurite outgrowth | 24 | PC12 |
| Indocarbazostatin | Inhibition of NGF-induced neurite outgrowth | 6 | PC12 |
| K-252a (Reference) | Inhibition of NGF-induced neurite outgrowth | 200 | PC12 |
Table 1: Comparative inhibitory activities of this compound and related compounds on NGF-induced neurite outgrowth in PC12 cells. Data sourced from Tamehiro et al., 2002.[1]
Postulated Mechanism of Action
The NGF signaling cascade in PC12 cells is a well-characterized pathway that is crucial for neuronal differentiation. The binding of NGF to its high-affinity receptor, TrkA, initiates a series of downstream phosphorylation events. Key signaling pathways activated include the Ras/MEK/ERK pathway and the PI3K/Akt pathway, both of which are essential for neurite outgrowth. Given that this compound is an indolocarbazole, a class of compounds known to be potent protein kinase inhibitors, it is highly probable that its inhibitory action occurs at one or more of the kinase-mediated steps within this pathway. Potential targets include TrkA itself, or downstream kinases such as MEK, ERK, or Protein Kinase C (PKC) isoforms.
References
Application Notes and Protocols for Carbazole-Based STAT3 Chemical Probes
Disclaimer: The specific chemical probe "Indocarbazostatin B" is not found in the scientific literature. Therefore, these application notes are based on the well-established class of carbazole-containing compounds that act as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). For the purpose of this document, we will refer to a representative hypothetical chemical probe named CZ-STAT3-Probe1 . These notes are intended for researchers, scientists, and drug development professionals interested in utilizing carbazole-based probes to investigate STAT3 signaling.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cytokine and growth factor signaling. Its persistent activation is implicated in numerous human cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. This makes STAT3 a compelling target for therapeutic intervention. Chemical probes are invaluable tools for dissecting the complexities of STAT3 signaling and for validating its therapeutic potential. Carbazole derivatives have emerged as a promising class of STAT3 inhibitors, often targeting the SH2 domain, which is crucial for STAT3 activation.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of a representative carbazole-based STAT3 chemical probe, CZ-STAT3-Probe1.
Mechanism of Action
CZ-STAT3-Probe1, as a representative carbazole-based STAT3 inhibitor, is designed to competitively bind to the SH2 domain of STAT3. This binding event sterically hinders the recruitment of STAT3 to phosphorylated tyrosine residues on cytokine and growth factor receptors, as well as on Janus kinases (JAKs). Consequently, the phosphorylation of STAT3 at tyrosine 705 (Y705) is inhibited. This phosphorylation is a prerequisite for the formation of STAT3 homodimers, their translocation to the nucleus, and subsequent DNA binding to regulate the transcription of target genes. By preventing this initial activation step, CZ-STAT3-Probe1 effectively abrogates downstream STAT3-mediated signaling.
Quantitative Data Summary
The selectivity and potency of a chemical probe are critical for its utility. The following table summarizes hypothetical quantitative data for CZ-STAT3-Probe1.
| Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |
| STAT3 | Fluorescence Polarization | 50 | 25 | High affinity for the STAT3 SH2 domain. |
| STAT1 | Fluorescence Polarization | >10,000 | >5,000 | Demonstrates high selectivity over STAT1. |
| STAT5a | Fluorescence Polarization | >10,000 | >5,000 | Demonstrates high selectivity over STAT5a. |
| JAK1 (catalytic) | Kinase Glo | >20,000 | - | No direct inhibition of JAK1 kinase activity. |
| JAK2 (catalytic) | Kinase Glo | >20,000 | - | No direct inhibition of JAK2 kinase activity. |
| Src (catalytic) | Kinase Glo | >15,000 | - | No significant off-target kinase inhibition. |
Experimental Protocols
In Vitro STAT3 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of CZ-STAT3-Probe1 to disrupt the interaction between the STAT3 SH2 domain and a phosphotyrosine peptide ligand.
Materials:
-
Recombinant human STAT3 protein (SH2 domain)
-
Fluorescein-labeled phosphotyrosine peptide (e.g., F-pYLPQTV-NH2)
-
Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
CZ-STAT3-Probe1 (dissolved in DMSO)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of CZ-STAT3-Probe1 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted CZ-STAT3-Probe1 or DMSO (vehicle control).
-
Add 10 µL of recombinant STAT3 protein (final concentration ~10 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the fluorescein-labeled phosphotyrosine peptide (final concentration ~5 nM) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Inhibition of STAT3 Phosphorylation (Western Blot)
This protocol determines the efficacy of CZ-STAT3-Probe1 in a cellular context by measuring the levels of phosphorylated STAT3.
Materials:
-
Human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or cytokine-inducible STAT3 (e.g., HeLa cells stimulated with IL-6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CZ-STAT3-Probe1 (dissolved in DMSO)
-
IL-6 (if required for stimulation)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Y705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of CZ-STAT3-Probe1 or DMSO for 2-4 hours.
-
If necessary, stimulate cells with IL-6 (e.g., 50 ng/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane, apply chemiluminescent substrate, and capture the image.
-
Quantify band intensities to determine the relative levels of p-STAT3 and total STAT3.
Signaling Pathway Analysis
The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. The pathway is initiated by ligand-induced receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs phosphorylate the receptor, creating docking sites for STAT proteins. Following their recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and gene regulation. CZ-STAT3-Probe1 specifically interrupts this pathway at the level of STAT3, preventing its activation and subsequent downstream effects.
Conclusion
CZ-STAT3-Probe1 is a valuable tool for investigating the role of STAT3 in various biological processes and disease states. Its high potency and selectivity make it suitable for a range of in vitro and cell-based assays. By using the protocols outlined in these application notes, researchers can effectively probe the function of STAT3 and explore its potential as a therapeutic target. The carbazole scaffold represents a promising starting point for the development of novel STAT3-targeted therapies.[1][2][4]
References
Application Notes and Protocols for the Evaluation of Novel Compounds in Animal Models of Disease
Note to the Reader: As of the latest literature search, specific in vivo studies detailing the use of Indocarbazostatin B in animal models of disease are not publicly available. Therefore, these application notes and protocols are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the evaluation of a novel compound, such as this compound, in established animal models. The following sections provide detailed methodologies and data presentation frameworks for key disease areas.
Section 1: Preclinical Evaluation in Animal Models of Inflammation
Inflammation is a critical component of numerous diseases. The following protocols describe common models for assessing the anti-inflammatory potential of a novel compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
Experimental Protocol:
-
Animals: Male Wistar rats (180-200g) are used. Animals are housed under standard laboratory conditions and fasted for 18 hours before the experiment.
-
Groups:
-
Group I: Vehicle Control (e.g., 0.9% saline, p.o.)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[1]
-
Group III-V: Test Compound (e.g., various doses, p.o.)
-
-
Procedure:
-
One hour after oral administration of the vehicle, standard, or test compound, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[2]
-
Paw volume is measured immediately after carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
-
Endpoint Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) ± SEM | % Inhibition of Edema |
| 3 hours post-carrageenan | 3 hours post-carrageenan | ||
| Vehicle Control | - | 1.25 ± 0.08 | - |
| Indomethacin | 10 | 0.45 ± 0.05 | 64.0 |
| Compound X | 10 | 0.98 ± 0.07 | 21.6 |
| Compound X | 30 | 0.72 ± 0.06 | 42.4 |
| Compound X | 100 | 0.51 ± 0.05 | 59.2 |
| p < 0.05 compared to Vehicle Control |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the systemic inflammatory response.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Group I: Vehicle Control (saline, i.p.)
-
Group II: LPS Control (LPS, 1 mg/kg, i.p.)
-
Group III-V: Test Compound (various doses, p.o.) + LPS
-
-
Procedure:
-
The test compound or vehicle is administered orally one hour before the intraperitoneal injection of LPS.
-
Blood is collected 2, 6, and 24 hours post-LPS injection via retro-orbital bleeding.
-
-
Endpoint Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured by ELISA.
Data Presentation:
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) ± SEM | IL-6 (pg/mL) ± SEM |
| 2 hours post-LPS | 6 hours post-LPS | ||
| Vehicle Control | - | < 10 | < 20 |
| LPS Control | - | 2500 ± 310 | 8500 ± 920 |
| Compound X + LPS | 30 | 1850 ± 250 | 6200 ± 750 |
| Compound X + LPS | 100 | 980 ± 150 | 3100 ± 400 |
| *p < 0.05, **p < 0.01 compared to LPS Control |
Illustrative Workflow:
References
Application Notes and Protocols for Target Identification Using Indocarbazostatin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indocarbazostatin B is a novel bioactive compound with potential therapeutic applications. Identifying its molecular target(s) is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. This document provides a detailed overview of the experimental workflows and protocols for the target identification of this compound using an affinity-based proteomics approach. The methodologies described herein are designed to enable researchers to effectively isolate, identify, and validate the protein targets of this compound.
Introduction to Target Identification
Target identification is a crucial process in drug discovery that aims to pinpoint the specific molecular entities, typically proteins, with which a bioactive compound interacts to elicit its biological effects.[1] A common and powerful strategy for target identification is affinity-based proteomics. This approach utilizes a modified version of the bioactive compound (an affinity probe) to selectively capture its binding partners from a complex biological sample, such as a cell lysate. The captured proteins are then identified using high-sensitivity mass spectrometry.
This application note will guide users through the key steps of a target identification workflow using this compound as an example:
-
Affinity Probe Synthesis: Chemical modification of this compound to incorporate a linker and an affinity tag.
-
Affinity Chromatography: Immobilization of the affinity probe and subsequent capture of target proteins from a cell lysate.
-
Proteomic Analysis: Elution and identification of captured proteins using mass spectrometry.
-
Target Validation: Confirmation of the interaction between this compound and the identified proteins.
Hypothetical Quantitative Data
The following table summarizes hypothetical data for this compound, which would be generated during initial characterization and subsequent target validation experiments.
| Parameter | Value | Method |
| In vitro Activity | ||
| IC50 (Cancer Cell Line A) | 50 nM | Cell Viability Assay (MTT) |
| IC50 (Cancer Cell Line B) | 120 nM | Cell Viability Assay (MTT) |
| Target Binding | ||
| K_D (for Target Protein X) | 85 nM | Surface Plasmon Resonance (SPR) |
| K_i (for Target Protein X) | 65 nM | Competitive Binding Assay |
| Enzymatic Inhibition | ||
| IC50 (Enzyme Activity) | 75 nM | In vitro Kinase Assay |
Experimental Protocols
Synthesis of this compound Affinity Probe
Objective: To synthesize an affinity probe by conjugating this compound with a linker arm and a biotin tag for subsequent immobilization.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
6-Aminohexanoic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Biotin-PEG4-amine
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system
Protocol:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF.
-
Add DSC and TEA.
-
Stir the reaction at room temperature for 4 hours to activate a suitable functional group (e.g., a hydroxyl or amine group) on this compound.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Introduction of a Linker:
-
To the activated this compound solution, add 6-aminohexanoic acid.
-
Stir at room temperature overnight.
-
Purify the resulting carboxyl-functionalized this compound by reverse-phase HPLC.
-
-
Biotinylation:
-
Dissolve the carboxyl-functionalized this compound in anhydrous DMF.
-
Add EDC and NHS to activate the carboxylic acid.
-
Stir for 1 hour at room temperature.
-
Add Biotin-PEG4-amine and TEA.
-
Stir overnight at room temperature.
-
Purify the final biotinylated this compound affinity probe by reverse-phase HPLC.
-
Confirm the structure and purity by mass spectrometry and NMR.
-
Affinity Chromatography for Target Capture
Objective: To use the biotinylated this compound probe to capture its binding partners from a cell lysate.
Materials:
-
Streptavidin-conjugated agarose beads
-
Cell lysate from a relevant cell line
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or a solution of free this compound)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Protocol:
-
Immobilization of Affinity Probe:
-
Wash streptavidin-conjugated agarose beads with Wash Buffer.
-
Incubate the beads with the biotinylated this compound affinity probe in PBS for 2 hours at 4°C with gentle rotation.
-
Wash the beads three times with Wash Buffer to remove any unbound probe.
-
-
Target Capture:
-
Prepare a cell lysate by treating cells with Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the clarified cell lysate with the probe-immobilized beads overnight at 4°C with gentle rotation.
-
As a negative control, incubate lysate with beads that have been blocked with biotin but have no probe.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins by incubating the beads with Elution Buffer for 10 minutes at room temperature. For competitive elution, use a high concentration of free this compound.
-
Collect the eluate and neutralize the pH with Neutralization Buffer if an acidic elution buffer was used.
-
Proteomic Analysis by Mass Spectrometry
Objective: To identify the proteins captured by the affinity chromatography experiment.
Materials:
-
SDS-PAGE gel and running apparatus
-
Coomassie Brilliant Blue or Silver Stain
-
In-gel digestion kit (containing trypsin)
-
LC-MS/MS system
Protocol:
-
SDS-PAGE:
-
Separate the eluted proteins on a 1D SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue or Silver Stain to visualize the protein bands.
-
-
In-Gel Digestion:
-
Excise the protein bands of interest from the gel.
-
Destain the gel pieces.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
Extract the resulting peptides from the gel pieces.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides using a high-resolution LC-MS/MS system.
-
The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Use a protein database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to theoretical fragmentation patterns of known proteins.
-
Identify the proteins that are significantly enriched in the affinity-purified sample compared to the negative control.
-
Target Validation by Western Blot
Objective: To confirm the interaction between this compound and a candidate target protein identified by mass spectrometry.
Materials:
-
Primary antibody specific to the candidate target protein
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot apparatus
-
Chemiluminescence substrate
Protocol:
-
Repeat Affinity Chromatography:
-
Perform the affinity chromatography experiment as described in section 3.2.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the candidate target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein using a chemiluminescence substrate and an imaging system.
-
A positive band in the eluate from the this compound probe lane, which is absent or significantly weaker in the control lane, confirms the interaction.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Applications of Indocarbazostatin B in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocarbazostatin B is a naturally occurring indolocarbazole alkaloid isolated from Streptomyces sp.[1][2]. As a member of the indolocarbazole family, which includes well-known kinase inhibitors like staurosporine, this compound presents significant interest for drug discovery, particularly in areas involving modulation of cellular signaling pathways. Its primary described biological activity is the potent inhibition of Nerve Growth Factor (NGF)-induced neuronal differentiation in rat pheochromocytoma (PC12) cells[1]. This activity suggests potential applications in neurological disorders, oncology, and other conditions where aberrant signaling plays a role. These application notes provide an overview of this compound's potential applications, quantitative data on its activity, and detailed protocols for its use in relevant assays.
Mechanism of Action
The precise molecular target of this compound has not been definitively elucidated in dedicated studies. However, based on the known mechanism of action of other indolocarbazole alkaloids such as staurosporine and K-252a, it is highly probable that this compound functions as a protein kinase inhibitor[3].
The NGF signaling cascade is initiated by the binding of NGF to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA)[2]. This binding event triggers the dimerization and autophosphorylation of TrkA on multiple tyrosine residues, creating docking sites for various adaptor proteins and enzymes. This leads to the activation of two major downstream signaling pathways that are crucial for neuronal differentiation and survival:
-
The Ras/MEK/ERK Pathway: This pathway is primarily associated with cell differentiation, including neurite outgrowth.
-
The PI3K/Akt Pathway: This pathway is predominantly involved in promoting cell survival and growth.
Given that this compound inhibits NGF-induced neuronal differentiation, and its structural similarity to known TrkA inhibitors, it is hypothesized that its primary mechanism of action is the direct inhibition of the TrkA receptor tyrosine kinase activity. By preventing the initial autophosphorylation of TrkA, this compound would effectively block the downstream signaling cascades responsible for the observed cellular differentiation.
Potential Applications in Drug Discovery
The inhibitory effect of this compound on NGF-induced neuronal differentiation opens up several avenues for its application in drug discovery and as a research tool:
-
Neurobiology Research: As a potent inhibitor of neurite outgrowth, this compound can be utilized as a chemical probe to study the molecular mechanisms of neuronal differentiation, axonal guidance, and synaptogenesis.
-
Oncology: The TrkA receptor is overexpressed in various cancers, including certain types of neuroblastoma, pancreatic cancer, and lung cancer, where it can drive tumor growth and survival. As a potential TrkA inhibitor, this compound could be investigated as a lead compound for the development of novel anti-cancer therapeutics.
-
Pain Management: NGF is a key mediator of pain signaling, and sequestration of NGF has been a clinical strategy for pain relief. Small molecule inhibitors of TrkA are being explored as non-opioid analgesics. This compound could be a starting point for the development of such agents.
-
Inflammatory Diseases: NGF and its receptor TrkA are also implicated in inflammatory processes. Therefore, inhibitors of this pathway may have therapeutic potential in inflammatory conditions.
Quantitative Data
The inhibitory activity of this compound on NGF-induced neuronal differentiation in PC12 cells has been quantified and is presented below in comparison to related compounds.
| Compound | Biological Activity | Cell Line | IC50 (nM) | Reference |
| This compound | Inhibition of NGF-induced neurite outgrowth | PC12 | 24 | [1] |
| Indocarbazostatin | Inhibition of NGF-induced neurite outgrowth | PC12 | 6 | [1] |
| K-252a | Inhibition of NGF-induced neurite outgrowth | PC12 | 200 | [1] |
Experimental Protocols
Protocol 1: In Vitro Assay for Inhibition of NGF-Induced Neuronal Differentiation in PC12 Cells
This protocol details the methodology to assess the inhibitory effect of this compound on the morphological differentiation of PC12 cells induced by Nerve Growth Factor.
Materials:
-
PC12 cells
-
Complete culture medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Differentiation medium: Reduced serum medium (e.g., RPMI-1640 with 1% horse serum)
-
Nerve Growth Factor (NGF)
-
This compound
-
Collagen-coated cell culture plates (e.g., 24-well or 48-well)
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding:
-
Culture PC12 cells in complete culture medium in a T-75 flask until they reach 70-80% confluency.
-
Trypsinize the cells and resuspend them in complete culture medium.
-
Seed the cells onto collagen-coated plates at a density of 1 x 10^4 cells/well in a 24-well plate.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in differentiation medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
After 24 hours of cell attachment, gently aspirate the complete culture medium from the wells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the differentiation medium containing the various concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
-
NGF Induction:
-
Prepare a solution of NGF in differentiation medium at a concentration that will yield a final concentration of 50-100 ng/mL in the wells.
-
Add the NGF solution to all wells except for the negative control wells (which should only receive differentiation medium).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.
-
-
Assessment of Neurite Outgrowth:
-
After the incubation period, examine the cells under a phase-contrast microscope.
-
Capture images of multiple random fields for each treatment condition.
-
A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.
-
Quantify the percentage of differentiated cells by counting at least 100 cells per field.
-
Calculate the average percentage of differentiation for each treatment condition.
-
-
Data Analysis:
-
Plot the percentage of differentiated cells against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NGF-induced differentiation.
-
Visualizations
Caption: Workflow for screening inhibitors of NGF-induced differentiation.
Caption: NGF/TrkA signaling pathway and proposed inhibition point.
References
- 1. Inhibition of the cellular actions of nerve growth factor by staurosporine and K252A results from the attenuation of the activity of the trk tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nerve Growth Factor Signaling and Its Potential as Therapeutic Target for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolocarbazole - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Indocarbazostatin B Stability: Technical Support Center
This technical support center provides guidance on the stability of Indocarbazostatin B in solution, addressing common questions and concerns encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, it is recommended to store this compound powder at -20°C, where it is stable for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
When in solution, this compound should be stored at -80°C for stability up to 6 months, or at -20°C for up to 1 month.[1] It is crucial to use tightly sealed containers to prevent solvent evaporation and exposure to moisture.
Q3: What solvents are compatible with this compound?
While specific solubility data is not extensively available, the provided safety data sheet indicates that it can be dissolved in a solvent for storage. It is generally advisable to use anhydrous grade solvents. Common solvents for similar compounds include DMSO, DMF, and ethanol. However, it is recommended to perform small-scale solubility tests to determine the most suitable solvent for your specific application.
Q4: Are there any known incompatibilities for this compound in solution?
Yes, this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided as they can lead to degradation of the compound.
Q5: My experimental results are inconsistent. Could this be related to the stability of this compound?
Inconsistent results can indeed be a consequence of compound degradation. If you suspect stability issues, consider the following:
-
Storage Conditions: Verify that the compound (both powder and solution) has been stored at the recommended temperatures and for a duration within the specified stability period.
-
Solvent Quality: Ensure the solvent used is of high purity and free from contaminants that could promote degradation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions, as this can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.
-
Working Solution Age: Prepare fresh working solutions from a stock solution for each experiment to ensure consistent compound concentration.
Quantitative Stability Data
The following table summarizes the known stability of this compound under different storage conditions as provided by the manufacturer.
| Formulation | Storage Temperature | Stability Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Experimental Protocols
Protocol: General Workflow for Assessing Solution Stability
This protocol outlines a general approach to assess the stability of this compound in a specific solvent system.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the desired solvent to a specific concentration (e.g., 10 mM). Ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple, tightly sealed vials.
-
Store the aliquots at various temperatures (e.g., -80°C, -20°C, 4°C, and room temperature) and protect them from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24h, 48h, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Analyze the concentration and purity of this compound in the aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Compare the concentration and purity of the stored samples to the initial (time 0) sample.
-
Calculate the percentage of degradation over time for each storage condition.
-
Determine the half-life of the compound under the tested conditions.
-
Visual Guides
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
Technical Support Center: Optimizing Indocarbazostatin B Dosage for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Indocarbazostatin B in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a novel indolocarbazole compound isolated from the culture broth of a Streptomyces species. Its primary known biological activity is the inhibition of Nerve Growth Factor (NGF)-induced neuronal differentiation in rat pheochromocytoma (PC12) cells.[1][2] It is part of a family of related compounds including Indocarbazostatin, and their methyl ester analogs, Indocarbazostatins C and D.[3]
Q2: What is the mechanism of action of this compound?
A2: this compound functions as an antagonist of the NGF signaling pathway. NGF binding to its receptors, primarily TrkA, initiates a cascade of intracellular signaling events that lead to neuronal differentiation, including neurite outgrowth.[1][2] this compound interrupts this process. While its precise molecular target within the pathway has not been definitively identified in publicly available literature, its inhibitory effect on NGF-induced differentiation suggests it acts on a key component of the downstream signaling cascade.
Q3: What is a recommended starting concentration for this compound in cell culture?
A3: Based on published data for PC12 cells, a good starting point for dose-response experiments is to bracket the known half-maximal inhibitory concentration (IC50). The reported IC50 for this compound is 24 nM for the inhibition of NGF-induced neurite outgrowth.[1] A suggested starting range for your experiments would be from 1 nM to 1 µM to establish a dose-response curve for your specific cell line and experimental conditions.
Q4: How should I prepare a stock solution of this compound?
A4: While specific solubility data for this compound is not widely published, compounds of this nature are typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile DMSO.[4][5][6] This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Inhibitory Concentrations of Indocarbazostatins on NGF-Induced Neurite Outgrowth in PC12 Cells
| Compound | IC50 (nM) | Reference |
| Indocarbazostatin | 6 | [1] |
| This compound | 24 | [1] |
| K-252a (Reference Compound) | 200 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Optimizing this compound Dosage for Inhibition of NGF-Induced Neurite Outgrowth in PC12 Cells
Materials:
-
PC12 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)
-
Collagen-coated cell culture plates
-
Nerve Growth Factor (NGF), stock solution
-
This compound, DMSO stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding:
-
Culture PC12 cells according to standard protocols.
-
Seed PC12 cells onto collagen-coated 24-well plates at a density that allows for optimal differentiation (e.g., 1 x 10^4 cells/well).
-
Allow cells to adhere for 24 hours in complete culture medium.
-
-
Treatment:
-
Prepare serial dilutions of this compound in differentiation medium (complete medium containing the desired concentration of NGF, e.g., 50 ng/mL).
-
Include the following controls:
-
Vehicle control (medium with NGF and the same final concentration of DMSO as the highest this compound concentration).
-
Positive control (medium with NGF only).
-
Negative control (medium without NGF).
-
-
Carefully remove the culture medium from the wells and replace it with the prepared treatment media.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient to observe neurite outgrowth in the positive control (typically 48-72 hours).
-
-
Analysis:
-
Visually assess the cells daily for signs of cytotoxicity (e.g., cell rounding, detachment).
-
After the incubation period, capture images of multiple fields of view for each well.
-
Quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than the cell body diameter.[7][8][9]
-
Troubleshooting Guides
Issue 1: No Inhibition of Neurite Outgrowth Observed
| Possible Cause | Troubleshooting Step |
| This compound concentration too low | Perform a dose-response experiment with a wider range of concentrations (e.g., up to 10 µM). |
| Compound degradation | Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect experimental setup | Ensure that NGF is active and is inducing neurite outgrowth in the positive control. Verify cell seeding density and health. |
Issue 2: High Cell Toxicity or Death
| Possible Cause | Troubleshooting Step |
| This compound concentration too high | Lower the concentration range in your dose-response experiment. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. |
| DMSO toxicity | Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle control with the highest DMSO concentration used. |
| Sub-optimal cell culture conditions | Review and optimize your cell culture and handling procedures. Ensure media, sera, and supplements are of high quality and not expired. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly to ensure even distribution in the wells. |
| Edge effects on multi-well plates | Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS. |
| Subjectivity in neurite outgrowth quantification | Use automated image analysis software for unbiased quantification. If manual, have the same person score all samples and be blinded to the treatment conditions.[10] |
Visualizations
Caption: Hypothesized mechanism of this compound in the NGF signaling pathway.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Indocarbazostatin and this compound, novel inhibitors of NGF-induced neuronal differentiation in PC12 cells. I. Screening, taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indocarbazostatin and this compound, novel inhibitors of NGF-induced Neuronal differentiation in PC12 cells. II. Isolation, physicochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indocarbazostatins C and D, new inhibitors of NGF-induced neuronal differentiation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid and accurate method to quantify neurite outgrowth from cell and tissue cultures: Two image analytic approaches using adaptive thresholds or machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
Overcoming Indocarbazostatin B experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability when working with Indocarbazostatin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel indolocarbazole antibiotic isolated from a culture broth of a Streptomyces sp.[1][2] It belongs to a class of bisindole alkaloids and is structurally related to compounds like rebeccamycin and staurosporine.[3] Its chemical formula is C28H22N4O7 and its CAS number is 334831-87-7.[4][5]
Q2: What is the primary biological activity of this compound?
A2: The primary known biological activity of this compound is the inhibition of Nerve Growth Factor (NGF)-induced neuronal differentiation in rat pheochromocytoma (PC12) cells.[1][2] It has been shown to inhibit neurite outgrowth with an IC50 value of 24 nM under specific assay conditions.[1][6]
Q3: How should I prepare a stock solution of this compound?
A3: While specific solubility data for this compound is limited, indolocarbazoles are generally soluble in organic solvents like dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For aqueous solutions used in cell culture, further dilution of the DMSO stock into the culture medium is necessary. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store the powdered form of this compound at -20°C for up to three years.[4] Stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles. Protect the compound from direct sunlight, as indolocarbazoles can be light-sensitive.[4]
Q5: What is the mechanism of action of this compound?
A5: this compound acts as an inhibitor of NGF-induced neuronal differentiation.[1] NGF mediates its effects primarily through the TrkA and p75NTR receptors, activating downstream signaling cascades including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival and differentiation.[5][7][8] this compound likely interferes with one or more key components of these pathways. Other indolocarbazoles are known to be protein kinase inhibitors or DNA intercalators, but the precise molecular target of this compound has not been fully elucidated.
Troubleshooting Guides
Issue 1: High variability in neurite outgrowth inhibition results.
-
Question: My IC50 values for this compound in the PC12 neurite outgrowth assay are inconsistent between experiments. What could be the cause?
-
Answer: Variability in PC12 cell differentiation assays is a common issue. Several factors can contribute to this:
-
PC12 Cell Clonal Variability: Different strains and clonal variants of PC12 cells exhibit different differentiation rates.[3] It is crucial to use a consistent cell passage number and source.
-
Cell Plating Density: The initial seeding density of PC12 cells can significantly impact their response to NGF. Low or high densities can lead to inconsistent differentiation.
-
Substrate Coating: PC12 cells require a coated surface for optimal attachment and neurite outgrowth. Inconsistent coating with materials like collagen or poly-D-lysine can lead to variability.
-
Serum Concentration: The concentration of serum in the differentiation medium is critical. High serum levels can promote proliferation over differentiation. It is common to reduce serum concentration (e.g., to 1% horse serum) during NGF treatment.
-
NGF Activity: Ensure the NGF used is of high quality and has not undergone multiple freeze-thaw cycles, which can reduce its activity.
-
Issue 2: No significant inhibition of neurite outgrowth observed.
-
Question: I am not observing the expected inhibitory effect of this compound on NGF-induced neurite outgrowth. What should I check?
-
Answer: If you are not seeing an inhibitory effect, consider the following:
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. The compound may have degraded due to improper storage.
-
NGF Concentration: The concentration of NGF used to induce differentiation is important. If the NGF concentration is too high, it may overcome the inhibitory effect of the compound. A typical concentration for PC12 cell differentiation is 50 ng/mL.[4]
-
Incubation Time: Neurite outgrowth is a time-dependent process, typically reaching a plateau after 5-6 days of NGF treatment. Ensure your experimental timeline is appropriate to observe both differentiation in the control group and inhibition in the treated group.
-
Vehicle Control: Confirm that the final concentration of the solvent (e.g., DMSO) in your vehicle control is the same as in your treated wells and is not causing toxicity or inhibiting differentiation itself.
-
Issue 3: Cell death observed in treated wells.
-
Question: I am observing cytotoxicity in my PC12 cells when treated with this compound. How can I address this?
-
Answer: Cell death can be due to several factors:
-
High Compound Concentration: You may be using a concentration of this compound that is cytotoxic. It is important to perform a dose-response curve to determine the optimal concentration range for inhibiting differentiation without causing significant cell death.
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is well below toxic levels (generally <0.5%, ideally ≤0.1%).
-
Serum Deprivation: PC12 cells are not viable in serum-free medium for extended periods without NGF.[6] If your protocol involves serum starvation, ensure that it is not the primary cause of cell death. The presence of NGF is crucial for survival in low-serum conditions.[6]
-
Quantitative Data
| Compound Name | Biological Activity | Cell Line | IC50 Value | Reference |
| This compound | Inhibition of NGF-induced neurite outgrowth | PC12 | 24 nM | [1][6] |
| Indocarbazostatin | Inhibition of NGF-induced neurite outgrowth | PC12 | 6 nM | [6] |
| K-252a | Inhibition of NGF-induced neurite outgrowth | PC12 | 200 nM | [1] |
Experimental Protocols
Protocol: Inhibition of NGF-Induced Neurite Outgrowth in PC12 Cells
This protocol is adapted from established methods for inducing PC12 cell differentiation and can be used to assess the inhibitory activity of this compound.[4]
Materials:
-
PC12 cells
-
PC12 cell culture medium (e.g., DMEM with 10% Horse Serum, 5% Fetal Bovine Serum)
-
Differentiation medium (e.g., DMEM with 1% Horse Serum)
-
Nerve Growth Factor (NGF)
-
This compound
-
Collagen Type I or Poly-D-Lysine
-
96-well tissue culture plates
-
DMSO (for stock solutions)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with Collagen Type I (e.g., 50 µg/mL in sterile water) or Poly-D-Lysine.
-
Incubate for at least 1 hour at room temperature.
-
Aspirate the coating solution and wash the wells three times with sterile PBS. Allow the plates to air dry in a sterile hood.
-
-
Cell Seeding:
-
Harvest PC12 cells and resuspend them in PC12 cell culture medium to create a single-cell suspension.
-
Seed the cells into the coated 96-well plate at an optimized density (e.g., 2 x 10³ cells/cm²).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of this compound in differentiation medium from a DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.
-
After 24 hours, aspirate the culture medium from the wells and replace it with the differentiation medium containing the various concentrations of this compound or the vehicle control.
-
Add NGF to all wells (except for a negative control) to a final concentration of 50 ng/mL.[4]
-
Incubate the plate at 37°C, 5% CO2.
-
-
Quantification of Neurite Outgrowth:
-
After 3-6 days of incubation, quantify neurite outgrowth using light microscopy.
-
A common criterion for a differentiated cell is the presence of at least one neurite that is longer than the diameter of the cell body.
-
Count the percentage of differentiated cells in multiple fields of view for each condition.
-
Alternatively, use imaging software to measure the total length of neurites per cell.
-
-
Data Analysis:
-
Plot the percentage of differentiated cells (or average neurite length) against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: NGF signaling pathways leading to neuronal differentiation and survival.
Caption: Experimental workflow for this compound inhibition assay.
References
- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. US5599808A - Aqueous indolocarbazole solutions - Google Patents [patents.google.com]
- 4. asean.org [asean.org]
- 5. Precursor-Directed Generation of Indolocarbazoles with Topoisomerase IIα Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synzeal.com [synzeal.com]
- 7. Synthesis and biological activities of indolocarbazoles bearing amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Stattic, a STAT3 Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Stattic, a small molecule inhibitor of STAT3. Given that "Indocarbazostatin B" did not yield specific results, we have focused on Stattic, a widely used and well-characterized STAT3 inhibitor, to address common issues in bioassay development.
Frequently Asked Questions (FAQs)
Q1: What is Stattic and what is its mechanism of action?
Stattic is a non-peptidic, small molecule that inhibits the function of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3] It selectively targets the SH2 domain of STAT3, which is crucial for its activation, dimerization, and subsequent translocation to the nucleus.[2][3][4] By binding to the SH2 domain, Stattic prevents STAT3 from being activated by upstream kinases, thereby inhibiting the transcription of STAT3 target genes involved in cell proliferation, survival, and apoptosis.[1][4][5][6]
Q2: What are the known off-target effects of Stattic?
While Stattic is a selective inhibitor of STAT3, researchers should be aware of potential off-target effects.[7][8] Studies have shown that Stattic can induce effects independently of STAT3. For instance, it has been reported to decrease histone acetylation and promote autophagy and cell death in a STAT3-independent manner.[6][9] Another study identified Glutathione Reductase (GSR) as a target of Stattic, leading to ROS-dependent cell death that is independent of STAT3 inhibition.[10] Therefore, it is crucial to include appropriate controls, such as STAT3-deficient cell lines or siRNA-mediated STAT3 knockdown, to confirm that the observed effects are indeed due to STAT3 inhibition.[6]
Q3: What is the recommended working concentration for Stattic?
The optimal working concentration of Stattic is cell-line dependent and should be determined empirically for each new experimental system. However, published data can provide a starting point. The IC50 of Stattic in cell-free assays is approximately 5.1 µM.[1] In cell-based assays, concentrations typically range from 1.25 µM to 32 µM.[11][12] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[2]
Q4: How should I prepare and store Stattic?
Stattic is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][11] For in vivo studies, further dilution in vehicles like corn oil or a mixture of PEG300, Tween80, and water may be necessary.[1] It is important to follow the manufacturer's instructions for storage, which is generally at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.[13]
Troubleshooting Guide
Problem 1: No or weak inhibition of STAT3 phosphorylation (p-STAT3) observed in Western blot.
-
Possible Cause 1: Inadequate concentration of Stattic.
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Optimize the incubation time with Stattic. A time-course experiment (e.g., 2, 6, 12, 24 hours) can help determine the optimal duration for observing STAT3 inhibition.[2]
-
-
Possible Cause 3: Stattic degradation.
-
Solution: Ensure that your Stattic stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 4: Issues with the Western blot protocol.
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, CCK-8).
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding to achieve consistent cell numbers across wells.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media.
-
-
Possible Cause 3: DMSO concentration is too high.
-
Solution: The final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group is treated with the same DMSO concentration as the experimental groups.[11]
-
-
Possible Cause 4: Stattic precipitation.
-
Solution: Stattic has limited aqueous solubility.[17] Visually inspect the culture medium for any signs of precipitation after adding Stattic. If precipitation occurs, consider preparing a fresh dilution or using a different formulation.
-
Problem 3: High background signal in STAT3 luciferase reporter assay.
-
Possible Cause 1: Basal STAT3 activity in the cell line.
-
Solution: Some cell lines have a high basal level of STAT3 activity. Ensure you include a negative control (unstimulated cells) to determine the baseline luciferase activity.
-
-
Possible Cause 2: Transfection-related issues.
-
Possible Cause 3: Off-target effects of Stattic.
-
Solution: As Stattic can have STAT3-independent effects, it is crucial to validate your findings. Use a STAT3-deficient cell line or siRNA against STAT3 as a negative control to confirm that the observed changes in luciferase activity are specific to STAT3 inhibition.[6]
-
Quantitative Data Summary
Table 1: IC50 Values of Stattic in Various Assays and Cell Lines
| Assay Type | Cell Line/System | IC50 Value | Reference |
| Cell-free STAT3 Inhibition | - | 5.1 µM | [1] |
| Cell Viability (CCK-8) | CCRF-CEM (T-ALL) | 3.188 µM | [11] |
| Cell Viability (CCK-8) | Jurkat (T-ALL) | 4.89 µM | [11] |
| Cell Viability (CCK-8) | Hep G2 (HCC) | 2.94 µM | [12] |
| Cell Viability (CCK-8) | Bel-7402 (HCC) | 2.5 µM | [12] |
| Cell Viability (CCK-8) | SMMC-7721 (HCC) | 5.1 µM | [12] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is adapted from established methods for detecting p-STAT3.[15][19][20]
-
Cell Lysis:
-
Treat cells with Stattic at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.[16]
-
Protocol 2: STAT3 Luciferase Reporter Assay
This protocol is based on commercially available STAT3 reporter kits.[18][21][22]
-
Cell Seeding:
-
Seed cells (e.g., HEK293) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter vector and a constitutively expressing Renilla luciferase control vector using a suitable transfection reagent.
-
-
Stattic Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Stattic or vehicle control (DMSO).
-
-
Stimulation (if applicable):
-
If studying inhibition of cytokine-induced STAT3 activity, stimulate the cells with a cytokine like IL-6 after a pre-incubation period with Stattic.
-
-
Cell Lysis and Luciferase Measurement:
-
After the desired treatment duration (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Visualizations
Caption: Canonical STAT3 signaling pathway and the inhibitory action of Stattic.
Caption: Experimental workflow for Western blot analysis of p-STAT3.
Caption: Logical workflow for troubleshooting unexpected bioassay results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stat3 Inhibitor Stattic Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. off-target effect | Nodes Bio Glossary [nodes.bio]
- 8. Facebook [cancer.gov]
- 9. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Biological Activity of the STAT3 Inhibitor Stattic in Inhibiting Glutathione Reductase and Suppressing the Tumorigenicity of Human Cervical Cancer Cells via a ROS-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 15. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 17. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Minimizing cytotoxicity of Indocarbazostatin B
Disclaimer: This document provides technical support and troubleshooting guidance for researchers using Indocarbazostatin B. Much of the information regarding strategies to minimize cytotoxicity is based on studies of structurally related indolocarbazole alkaloids. Researchers should validate these approaches for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and related indolocarbazoles?
This compound belongs to the indolocarbazole class of alkaloids. The cytotoxic effects of these compounds are generally attributed to several mechanisms, including:
-
DNA Intercalation and Topoisomerase Inhibition: Many indolocarbazoles can insert themselves into the DNA double helix, interfering with DNA replication and transcription. They can also inhibit topoisomerase enzymes, which are crucial for resolving DNA supercoiling, leading to DNA damage and apoptosis.
-
Protein Kinase Inhibition: Indolocarbazoles are potent inhibitors of a wide range of protein kinases. This includes Protein Kinase C (PKC), Cyclin-Dependent Kinases (CDKs), and components of major signaling pathways like JAK/STAT, PI3K/AKT/mTOR, and NF-κB.[1][2][3] By inhibiting these kinases, they can disrupt cell cycle progression, survival signals, and other critical cellular processes.
Q2: Why am I observing high levels of cytotoxicity in my experiments with this compound?
High cytotoxicity is an expected outcome with this compound and other indolocarbazoles, as they are potent cytotoxic agents.[4][5] The degree of cytotoxicity can be influenced by several factors:
-
Concentration: Indolocarbazoles typically exhibit dose-dependent cytotoxicity.
-
Cell Type: Sensitivity to this compound can vary significantly between different cell lines.
-
Compound Solubility: Poor solubility of the compound in your culture medium can lead to precipitation and inconsistent results, sometimes appearing as increased cytotoxicity.
-
Exposure Time: Longer incubation times will generally result in higher levels of cell death.
Q3: Are there any known methods to reduce the off-target cytotoxicity of this compound?
Yes, several strategies have been explored for other cytotoxic indolocarbazoles and may be applicable to this compound to improve its therapeutic index:
-
Formulation Strategies: Encapsulating the compound in liposomes or nanoparticles can improve its solubility, stability, and delivery to target cells, potentially reducing systemic toxicity.[6][7][8][9][10][11]
-
Combination Therapy: Using this compound at a lower concentration in combination with other therapeutic agents can potentially achieve a synergistic effect against target cells while minimizing toxicity to non-target cells.[12][13][14][15][16][17]
-
Structural Analogs: Research into structural analogs of indolocarbazoles aims to identify derivatives with improved selectivity and reduced off-target effects.[18][19][20]
Troubleshooting Guides
Issue: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | 1. Visually inspect wells for any precipitate after adding this compound. 2. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells. 3. Consider using a formulation agent or a different solvent system to improve solubility. |
| Inconsistent Cell Seeding | 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette for seeding. 3. Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS. |
| Inaccurate Pipetting | 1. Calibrate pipettes regularly. 2. Use fresh pipette tips for each reagent and concentration. |
| Contamination | 1. Regularly check cell cultures for any signs of microbial contamination. 2. Use sterile techniques and reagents throughout the experiment. |
Issue: Low Potency or No Cytotoxic Effect Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | 1. Perform a dose-response experiment with a wider range of concentrations, including higher concentrations. 2. Verify the stock solution concentration. |
| Cell Line Resistance | 1. The chosen cell line may be inherently resistant to this compound. 2. Consider using a different cell line known to be sensitive to indolocarbazole compounds. |
| Compound Degradation | 1. Protect the stock solution and working solutions from light. 2. Prepare fresh working solutions for each experiment. 3. Store the stock solution at the recommended temperature. |
| Assay Interference | 1. Ensure that the compound itself does not interfere with the assay readout (e.g., by having a similar color to the formazan product in an MTT assay). Run a compound-only control. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of various indolocarbazole derivatives in different human cancer cell lines, as reported in the literature. This data can serve as a reference for expected potency ranges for compounds of this class.
| Indolocarbazole Derivative | Cell Line | IC50 (µM) |
| LCS-1269 | U251 (Glioblastoma) | 1.2 |
| LCS-1269 | MCF-7 (Breast Adenocarcinoma) | 31 |
| LCS-1208 | HT29 (Colorectal Adenocarcinoma) | 0.13 |
| LCS-1208 | HaCaT (Immortalized Keratinocytes) | 31 |
| 4d | D1/CDK4 Inhibition | 0.076 |
| 4h | D1/CDK4 Inhibition | 0.042 |
Data extracted from published research.[7][21]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[2][6][21]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture supernatant, which is an indicator of cytotoxicity.[1][4][22][23]
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit (1 hour before the end of the experiment).
-
Background: Medium only (no cells).
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.
-
-
Stopping the Reaction and Measuring Absorbance:
-
Add the stop solution from the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
-
Signaling Pathways and Experimental Workflows
Indolocarbazole Mechanism of Action
Indolocarbazoles like this compound can induce cytotoxicity through multiple mechanisms, primarily by inhibiting key signaling pathways and interfering with DNA replication.
Caption: Overview of this compound's cytotoxic mechanisms.
Experimental Workflow for Assessing Cytotoxicity Mitigation
This workflow outlines the steps to evaluate strategies for reducing the cytotoxicity of this compound.
Caption: Workflow for mitigating this compound cytotoxicity.
Simplified JAK/STAT Signaling Pathway Inhibition
Indolocarbazoles can inhibit the JAK/STAT pathway, which is crucial for cytokine signaling and cell proliferation.
Caption: Inhibition of the JAK/STAT pathway by this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Effects of an Indolocarbazole-Derived CDK4 Inhibitor on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis, structure-activity relationship, and biological studies of indolocarbazoles as potent cyclin D1-CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the delivery of anticancer drugs by nanoparticles and chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic approaches to indolo[6,7-a]pyrrolo[3,4-c]carbazoles: potent cyclin D1/CDK4 inhibitors. | Semantic Scholar [semanticscholar.org]
- 15. Independent Drug Action in Combination Therapy: Implications for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Low-dose drug combinations along molecular pathways could maximize therapeutic effectiveness while minimizing collateral adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study Designs for Evaluation of Combination Treatment: Focus on Individual Patient Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Indole-3-Carbinol Promotes Apoptosis and Inhibits the Metastasis of Esophageal Squamous Cell Carcinoma by Downregulating the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indole-3-carbinol induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. scientificlabs.ie [scientificlabs.ie]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Indocarbazostatin B Synthesis
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of Indocarbazostatin B.
Question 1: My final product shows multiple spots on TLC, indicating the presence of several impurities. What are the likely sources of these impurities?
Answer:
Impurities in the synthesis of complex molecules like this compound can arise from several sources:
-
Starting Materials and Reagents: Impurities present in the initial reactants or reagents can be carried through the synthesis.
-
Side Reactions: Competing reaction pathways can lead to the formation of structurally related byproducts.
-
Incomplete Reactions: Unreacted starting materials or intermediates can remain in the final product mixture.
-
Degradation: The target compound or intermediates may degrade under the reaction or workup conditions (e.g., due to temperature, pH, or exposure to air/light).
-
Solvent-Related Impurities: Solvents can react with intermediates or the final product, or impurities within the solvents themselves can be a source of contamination. For example, the pyrolysis of DMF can introduce impurities.[1]
Question 2: I am struggling to remove a persistent impurity that co-elutes with my product during column chromatography. What strategies can I employ?
Answer:
When standard chromatographic methods fail to resolve impurities, a multi-step purification strategy is often necessary. Consider the following approaches:
-
Orthogonal Chromatography: Employ a different chromatographic technique that separates based on a different principle. For example, if you are using normal-phase silica gel chromatography (separation based on polarity), consider switching to:
-
Reverse-Phase Chromatography (e.g., C18 silica): Separates based on hydrophobicity.
-
Ion-Exchange Chromatography: Separates based on charge. This is particularly useful if your target molecule or impurity has ionizable functional groups.
-
Size-Exclusion Chromatography: Separates based on molecular size.
-
-
Recrystallization: This classical purification technique can be highly effective for removing small amounts of impurities from solid samples. The choice of solvent is critical for successful recrystallization. A systematic solvent screen is recommended.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer significantly higher resolution than standard column chromatography.
-
Chemical Modification: In some cases, it may be possible to selectively react the impurity to alter its chemical properties (e.g., polarity, charge) and facilitate its removal. This is an advanced technique and should be approached with caution to avoid modifying the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of synthetic this compound?
A1: A combination of analytical techniques should be used to provide a comprehensive assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for quantifying the purity of organic compounds and detecting impurities. Different detectors (e.g., UV, MS) can be used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of impurities, which provides clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities, especially if their signals do not overlap with those of the product.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively assessing the number of components in a mixture and for monitoring the progress of a reaction or purification.
Q2: How can I minimize the formation of impurities during the synthesis of this compound?
A2: Minimizing impurity formation requires careful control over the reaction conditions:
-
High-Purity Starting Materials: Use starting materials and reagents of the highest available purity.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Maintain the recommended reaction temperature. Deviations can lead to side reactions or degradation.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and avoid prolonged reaction times that can lead to byproduct formation.
-
pH Control: If the reaction is sensitive to pH, use appropriate buffers to maintain the desired pH range.
Quantitative Data on Purification
The following table presents hypothetical data illustrating the improvement in purity of a synthetic batch of this compound using different purification techniques.
| Purification Step | Purity (by HPLC, %) | Yield (%) | Major Impurity A (%) | Major Impurity B (%) |
| Crude Product | 85.2 | 100 | 8.1 | 4.5 |
| Column Chromatography (Silica Gel) | 95.8 | 75 | 1.5 | 0.9 |
| Recrystallization (Ethanol/Water) | 98.5 | 68 | 0.3 | 0.2 |
| Preparative HPLC | >99.5 | 50 | <0.1 | <0.1 |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
-
Slurry Preparation: Dry the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). The eluent system should be selected based on TLC analysis to provide good separation (Rf of the product ~0.3).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the impure this compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for impurity identification and remediation.
References
Technical Support Center: Indocarbazostatin B Formulation for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indocarbazostatin B. The following information is designed to address specific issues you might encounter during the formulation of this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo studies?
This compound, like many carbazole alkaloids, is a hydrophobic molecule with poor aqueous solubility. This presents a significant hurdle for achieving adequate bioavailability and consistent exposure in animal models. The primary challenges include:
-
Low Aqueous Solubility: this compound is sparingly soluble in water, making it difficult to prepare simple aqueous solutions for injection.[1]
-
Precipitation upon Dilution: Formulations using organic solvents may lead to precipitation of the compound when it comes into contact with aqueous physiological fluids.
-
Vehicle-Induced Toxicity: Some organic solvents and surfactants used to solubilize the compound can have their own toxic effects in animals, potentially confounding experimental results.[2]
Q2: What are the recommended starting points for formulating this compound?
Given the lack of specific formulation data for this compound, a tiered approach starting with common vehicles for poorly soluble compounds is recommended. The choice of vehicle will depend on the route of administration (e.g., intravenous, intraperitoneal, oral).
For parenteral administration (IV, IP):
-
Co-solvent systems: A mixture of a water-miscible organic solvent and water or saline is a common starting point.
-
Surfactant-based systems: Micellar solutions using non-ionic surfactants can help to solubilize hydrophobic compounds.
-
Cyclodextrin-based formulations: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]
For oral administration:
-
Suspensions: Micronized this compound can be suspended in an aqueous vehicle containing a suspending agent.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[4]
-
Solutions in oil: For highly lipophilic compounds, dissolution in a pharmaceutically acceptable oil may be an option.[3]
Q3: How can I prepare a simple co-solvent formulation for a pilot study?
A common co-solvent system for initial in vivo screening involves Dimethyl sulfoxide (DMSO) and Polyethylene glycol 400 (PEG 400).
Experimental Protocol: DMSO/PEG 400/Saline Formulation
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO. For example, start with 10% DMSO in the final formulation volume.
-
Add Co-solvent: Add PEG 400 to the DMSO solution. A common ratio is 1:1 DMSO:PEG 400.
-
Add Aqueous Component: Slowly add saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the organic solvent mixture while vortexing to reach the final desired concentration. It is crucial to add the aqueous phase last and slowly to prevent precipitation.
-
Observe for Precipitation: Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the ratio of the organic solvents may need to be increased.
-
Filter Sterilization: If for intravenous administration, filter the final solution through a 0.22 µm syringe filter.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation during preparation | The aqueous solubility limit has been exceeded. | - Increase the proportion of organic co-solvents (e.g., DMSO, PEG 400).- Gently warm the solution (ensure compound stability at higher temperatures).- Use a different co-solvent system. |
| Precipitation upon injection in vivo | The formulation is not stable in physiological fluids. | - Increase the concentration of surfactants (e.g., Tween 80, Poloxamer 188) to form more stable micelles.- Consider a cyclodextrin-based formulation to encapsulate the drug.- For oral administration, consider a lipid-based formulation.[4] |
| Vehicle-related toxicity observed in animals | The concentration of the organic solvent (e.g., DMSO) is too high. | - Reduce the concentration of the problematic solvent to the lowest possible level.- Substitute with a less toxic solvent (e.g., propylene glycol, though it can also have side effects).[2]- Explore aqueous suspension formulations for oral or IP routes. |
| Inconsistent results between experiments | Formulation variability or instability. | - Prepare fresh formulations for each experiment.- Ensure complete dissolution of the compound during preparation.- Standardize the preparation protocol, including mixing speed and time. |
| Low bioavailability after oral administration | Poor absorption from the gastrointestinal tract. | - Reduce the particle size of the drug (micronization or nanosuspension).- Use a lipid-based formulation to enhance absorption.[4]- Include a permeation enhancer in the formulation (use with caution and thorough literature review). |
Formulation Component Summary
| Excipient Type | Examples | Function | Typical Concentration Range (Parenteral) | Considerations |
| Organic Solvents | DMSO, Ethanol, PEG 400, Propylene Glycol | Dissolve the drug | 5-50% | Potential for toxicity at higher concentrations.[2][3] |
| Surfactants | Tween 80 (Polysorbate 80), Poloxamer 188, Solutol HS 15 | Increase solubility through micelle formation | 1-10% | Can cause hemolysis or hypersensitivity reactions. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes to increase aqueous solubility | 10-40% | Can have renal toxicity at high doses. |
| Suspending Agents | Carboxymethylcellulose (CMC), Methylcellulose (MC) | Keep insoluble particles suspended in an aqueous vehicle | 0.5-2% | Primarily for oral or IP administration. |
| Oils | Corn oil, Sesame oil, Olive oil | Vehicle for highly lipophilic drugs | Up to 100% | Suitable for oral or subcutaneous administration.[3] |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating a general workflow for troubleshooting formulation issues and a simplified representation of how a formulation can influence drug delivery.
References
Technical Support Center: Process Optimization for Indocarbazostatin B Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of Indocarbazostatin B. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the general classification and origin of this compound?
A1: this compound belongs to the carbazole alkaloids, a class of naturally occurring compounds known for their diverse biological activities. These compounds are often isolated from microorganisms, particularly from species of Streptomyces. For instance, the related carbazoquinocin alkaloids have been isolated from Streptomyces violaceus.
Q2: I am having trouble with the key carbazole ring formation step. What are some common strategies?
A2: The formation of the carbazole core is a critical step in the synthesis of this compound and related alkaloids. A common and effective method is the acid-catalyzed intramolecular benzannulation of indole-appended Z-enoate propargylic alcohols. This reaction efficiently constructs the carbazole framework. If you are experiencing low yields or side product formation, consider optimizing the acid catalyst, reaction temperature, and solvent.
Q3: My final product is a complex mixture that is difficult to purify. What purification strategies are recommended?
A3: The purification of complex natural products like this compound often requires a multi-step approach. Column chromatography using silica gel is a standard initial step. For challenging separations, consider using high-performance liquid chromatography (HPLC), including preparative HPLC for isolating pure compounds. The choice of solvent system for both column chromatography and HPLC is crucial and may require empirical optimization.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, with a focus on a plausible synthetic route involving key reactions common in carbazole alkaloid synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the carbazole formation step (e.g., intramolecular benzannulation) | 1. Inappropriate acid catalyst or concentration.2. Suboptimal reaction temperature or time.3. Purity of the starting materials. | 1. Screen different Brønsted or Lewis acids (e.g., PTSA, CSA, BF₃·OEt₂). Optimize the catalyst loading.2. Perform a temperature and time course study to identify the optimal conditions. Monitor the reaction by TLC or LC-MS.3. Ensure starting materials are pure and free of contaminants that could inhibit the reaction. |
| Formation of multiple side products during oxidation steps to form the quinone moiety | 1. Over-oxidation of the carbazole ring.2. Non-selective oxidizing agent.3. Unstable reaction intermediates. | 1. Use a milder oxidizing agent (e.g., Fremy's salt, Salcomine). Control the stoichiometry of the oxidant carefully.2. Explore different oxidizing agents to find one with better selectivity for the desired transformation.3. Run the reaction at lower temperatures and monitor closely to quench the reaction once the desired product is formed. |
| Difficulty in achieving desired stereoselectivity in subsequent modifications | 1. Ineffective chiral catalyst or auxiliary.2. Substrate not well-suited for the chosen asymmetric method. | 1. Screen a variety of chiral ligands or catalysts. Ensure the catalyst is of high enantiomeric purity.2. Modify the substrate to improve steric or electronic differentiation, which can enhance stereocontrol. |
| Poor solubility of intermediates or the final product | 1. The planar, aromatic nature of the carbazole core can lead to poor solubility in common organic solvents. | 1. Use a co-solvent system (e.g., DCM/MeOH, THF/H₂O).2. For purification, consider using more polar solvents for chromatography or explore reverse-phase chromatography.3. Sonication can sometimes help to dissolve stubborn solids. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Intramolecular Benzannulation for Carbazole Formation
This protocol describes a general procedure for the formation of a carbazole ring system from an indole-appended Z-enoate propargylic alcohol.
Materials:
-
Indole-appended Z-enoate propargylic alcohol (1.0 equiv)
-
p-Toluenesulfonic acid (PTSA) (0.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve the indole-appended Z-enoate propargylic alcohol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add PTSA to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure carbazole derivative.
Protocol 2: Oxidation of a Carbazole to a Carbazoquinone
This protocol outlines a general method for the oxidation of a substituted carbazole to the corresponding ortho-quinone using Fremy's salt.
Materials:
-
Substituted carbazole (1.0 equiv)
-
Potassium nitrosodisulfonate (Fremy's salt) (2.5 equiv)
-
Potassium dihydrogen phosphate (KH₂PO₄) solution (0.05 M)
-
Acetone
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve the substituted carbazole in acetone in a round-bottom flask.
-
In a separate flask, prepare a solution of Fremy's salt in 0.05 M KH₂PO₄ solution.
-
Add the Fremy's salt solution dropwise to the carbazole solution at room temperature with vigorous stirring.
-
The reaction mixture will typically change color. Stir for 1-2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, add water and extract the product with DCM (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the carbazoquinone.
Visualizing Synthetic Logic
To aid in understanding the synthetic approach to carbazole alkaloids, the following diagrams illustrate key logical relationships and workflows.
Caption: Retrosynthetic analysis of this compound.
Caption: General synthetic workflow with troubleshooting checkpoints.
Validation & Comparative
A Comparative Guide to Indocarbazostatin B and Other Indolocarbazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Indocarbazostatin B with other prominent members of the indolocarbazole family of inhibitors. The information presented is intended to support research and development efforts by offering a clear, data-driven overview of their relative performance and underlying mechanisms.
Indolocarbazoles are a class of natural and synthetic compounds renowned for their potent and diverse biological activities, primarily as inhibitors of various protein kinases. This guide will focus on the comparative inhibitory profiles of this compound, Staurosporine, Rebeccamycin, and Enzastaurin, providing available experimental data and methodologies to facilitate informed decision-making in research applications.
Comparative Analysis of Inhibitory Activity
The following table summarizes the quantitative inhibitory data for this compound and other selected indolocarbazole inhibitors. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions and target systems across different studies.
| Inhibitor | Target/Assay | IC50/Effective Concentration | Reference |
| This compound | NGF-induced neurite outgrowth in PC12 cells | 24 nM | [1][2] |
| Indocarbazostatin | NGF-induced neurite outgrowth in PC12 cells | 6 nM | [1][2] |
| K-252a | NGF-induced neurite outgrowth in PC12 cells | 200 nM | [1] |
| Staurosporine | Protein Kinase C (PKC) | 3 nM | |
| p60v-src Tyrosine Protein Kinase | 6 nM | ||
| Protein Kinase A (PKA) | 7 nM | ||
| CaM Kinase II | 20 nM | ||
| Enzastaurin (LY317615) | Protein Kinase C β (PKCβ) | 6 nM | [3][4] |
| Protein Kinase C α (PKCα) | 39 nM | [4] | |
| Protein Kinase C γ (PKCγ) | 83 nM | [4] | |
| Protein Kinase C ε (PKCε) | 110 nM | [4] | |
| Rebeccamycin | Topoisomerase I | Potent Inhibitor (Specific IC50 not readily available in cited texts) | [5] |
Experimental Protocols
NGF-Induced Neuronal Differentiation in PC12 Cells
This assay is a standard method for identifying compounds that modulate nerve growth factor (NGF) signaling pathways, which are critical for neuronal survival and differentiation.
Methodology:
-
Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in a suitable medium, typically RPMI 1640 supplemented with fetal bovine serum and horse serum.
-
Seeding: Cells are seeded into collagen-coated multi-well plates at a predetermined density.
-
Treatment: After an initial incubation period to allow for cell attachment, the culture medium is replaced with a low-serum medium. The cells are then treated with a specific concentration of Nerve Growth Factor (NGF) to induce neurite outgrowth.
-
Inhibitor Addition: Test compounds, such as this compound, are added to the culture medium at various concentrations simultaneously with or prior to NGF stimulation.
-
Incubation: The cells are incubated for a defined period, typically 48 to 72 hours, to allow for neurite extension.
-
Analysis: Neurite outgrowth is quantified by microscopic examination. A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. The percentage of differentiated cells is determined for each treatment condition.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the NGF-induced neurite outgrowth is calculated to determine the IC50 value.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the study of these inhibitors.
Caption: Simplified NGF signaling pathway leading to neurite outgrowth and the inhibitory action of indolocarbazoles.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Mechanism of Action Overview
Indolocarbazoles, including Staurosporine and its derivatives, are primarily known as ATP-competitive inhibitors of protein kinases.[4][6] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways.
-
Staurosporine is a broad-spectrum inhibitor, affecting a wide range of kinases with high affinity. This lack of specificity, while useful as a research tool, limits its therapeutic potential due to off-target effects.
-
Enzastaurin demonstrates greater selectivity, particularly for the β-isoform of Protein Kinase C (PKCβ).[3][4] PKC is a crucial family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant PKC signaling is implicated in several cancers.[6]
-
Rebeccamycin and its analogues are known to target DNA topoisomerase I, an enzyme essential for DNA replication and transcription.[5] By inhibiting this enzyme, they can induce DNA damage and trigger cell death in rapidly dividing cancer cells.
-
This compound , based on its inhibitory effect on NGF-induced neurite outgrowth, likely targets a kinase upstream in the NGF signaling cascade, such as the TrkA receptor tyrosine kinase or downstream kinases in the PI3K/Akt or MAPK/ERK pathways. The precise molecular target, however, requires further investigation.
This comparative guide highlights the distinct inhibitory profiles of this compound and other key indolocarbazole compounds. While sharing a common structural scaffold, their varied selectivities and mechanisms of action underscore the importance of specific experimental validation for any given research or therapeutic application.
References
- 1. Indocarbazostatin and this compound, novel inhibitors of NGF-induced neuronal differentiation in PC12 cells. I. Screening, taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indocarbazostatin and this compound, novel inhibitors of NGF-induced Neuronal differentiation in PC12 cells. II. Isolation, physicochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Staurosporine Analogues: Activity and Target Identification in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
Comparative Analysis of Indocarbazole Analogs as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
While specific analogs of "Indocarbazostatin B" are not extensively documented in publicly available literature, this guide provides a comparative analysis of the broader class of indolocarbazole compounds and other molecules targeting similar pathways, such as the GRP78 chaperone system. This analysis is based on available experimental data for structurally related compounds and aims to provide a framework for understanding their potential as therapeutic agents.
Indolocarbazoles are a significant class of naturally occurring and synthetic heterocyclic compounds known for their diverse biological activities, including antitumor, antiviral, and neuroprotective effects.[1][2][3][4] Their mechanism of action often involves the inhibition of various protein kinases, interfering with cellular signaling pathways crucial for cancer cell proliferation and survival.[1][2]
A key molecular target for some anticancer agents is the 78 kDa glucose-regulated protein (GRP78), also known as BiP. GRP78 is a molecular chaperone in the endoplasmic reticulum that plays a critical role in the unfolded protein response (UPR) and has anti-apoptotic functions, making it a compelling target in oncology.[5][6][7] Inhibition of GRP78's ATPase activity can disrupt protein folding homeostasis and lead to cancer cell death.[8]
Quantitative Comparison of Biological Activity
The following tables summarize the biological activity of various indolocarbazole derivatives and GRP78 inhibitors, providing a comparative overview of their potency.
Table 1: Kinase Inhibitory Activity of Indolocarbazole Analogs
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 7-oxo-staurosporine (analog) | PKCθ | - | - | [1] |
| 7-oxo-staurosporine (analog) | PKCδ | - | - | [1] |
| Indolocarbazole 4d | D1/CDK4 | 76 | - | [2] |
| Indolocarbazole 4h | D1/CDK4 | 42 | - | [2] |
Note: Specific IC50 values for 7-oxo-staurosporine against PKCθ and PKCδ were not provided in the source material, but it was identified as a potent dual inhibitor.
Table 2: Cytotoxic Activity of GRP78 Inhibitors and Other Analogs
| Compound | IC50 / ED50 | Cell Line | Target/Mechanism | Reference |
| VER-155008 (Adenosine-derived) | K(D) = 80 nM | - | GRP78 ATPase Inhibition | [8] |
| Adenosine derivative 14 | K(D) = 60 nM | - | GRP78 ATPase Inhibition | [8] |
| Dioxostatin | IC50 = 0.59 µM | - | Microtubule Assembly Inhibition | [9] |
| Dioxostatin Sodium Phosphate | ED50 = 0.2 µg/ml | P388 lymphocytic leukemia | Prodrug of Dioxostatin | [9] |
| Amamistatin B | IC50 = 0.12-0.20 µM | MCF-7 | Growth Inhibition | [10] |
| Amamistatin B | IC50 = 8-13 µM | PC-3 | Growth Inhibition | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches for evaluating these compounds, the following diagrams are provided.
Caption: GRP78's role in the Unfolded Protein Response.
Caption: In vitro kinase inhibition assay workflow.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the concentration of a test compound (e.g., an indolocarbazole analog) that inhibits 50% of the activity (IC50) of a specific protein kinase.
-
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or modified for non-radioactive detection
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (containing Mg²⁺, buffer, and other necessary components)
-
96-well plates
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or other appropriate detection instrument
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase reaction buffer, the kinase, and the substrate.
-
Add the test compound at various concentrations to the wells. Include control wells with no inhibitor and no kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ATP.
-
Measure the amount of incorporated radiolabel (or other signal) in the substrate using a scintillation counter or other detector.
-
Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Cell Viability Assay (e.g., MTT Assay)
-
Objective: To assess the effect of a test compound on the metabolic activity and proliferation of cancer cells, providing an indication of cytotoxicity.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include untreated control wells.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot cell viability versus the logarithm of the compound concentration to determine the IC50 value.
-
This comparative guide provides a foundational understanding of the biological activities of indolocarbazole analogs and GRP78 inhibitors. Further research into specific derivatives and their structure-activity relationships will be crucial for the development of novel and effective therapeutic agents.
References
- 1. Identification, Structure-Activity Relationships of Marine-Derived Indolocarbazoles, and a Dual PKCθ/δ Inhibitor with Potent Antipancreatic Cancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationship, and biological studies of indolocarbazoles as potent cyclin D1-CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of indolocarbazoles bearing amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis of biologically active indolocarbazole natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine-derived inhibitors of 78 kDa glucose regulated protein (Grp78) ATPase: insights into isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antineoplastic agents 442. Synthesis and biological activities of dioxostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syntheses and biological activity of amamistatin B and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Staurosporine, a Prototypical Indolocarbazole Alkaloid, and the Targeted Kinase Inhibitor, Imatinib
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of Staurosporine, a naturally occurring indolocarbazole with potent but broad-spectrum protein kinase inhibitory activity, and Imatinib (Gleevec®), a clinically established and highly selective tyrosine kinase inhibitor. This comparison aims to highlight the evolution of protein kinase inhibitors from broad-spectrum agents to targeted therapeutics, supported by experimental data and methodologies.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The discovery of molecules that can modulate kinase activity has revolutionized therapeutic strategies.
Staurosporine , an alkaloid isolated from the bacterium Streptomyces staurosporeus, was one of the first and most potent protein kinase inhibitors discovered.[1][2] Its indolocarbazole core structure allows it to bind to the ATP-binding site of a wide array of protein kinases with high affinity, making it a powerful research tool but limiting its therapeutic potential due to a lack of specificity and high toxicity.[2][3]
Imatinib , on the other hand, represents a landmark in targeted cancer therapy. It was rationally designed to specifically inhibit the Bcr-Abl tyrosine kinase, the causative driver of chronic myeloid leukemia (CML), as well as other related tyrosine kinases such as c-KIT and PDGF-R. Its success underscored the potential of developing selective kinase inhibitors with improved efficacy and safety profiles.
This guide will delve into a comparative analysis of these two molecules, focusing on their mechanism of action, inhibitory activity, and the experimental protocols used to characterize them.
Mechanism of Action
Both Staurosporine and Imatinib are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins.[4] However, the key difference lies in their selectivity.
Staurosporine exhibits broad-spectrum inhibition across the kinome.[1][3] Its planar indolocarbazole structure forms extensive interactions with the conserved ATP-binding site of most kinases.[1]
Imatinib achieves its selectivity by binding to the inactive conformation of the Bcr-Abl kinase. This specific conformational requirement is not met by most other kinases, thus conferring its high degree of target specificity.
Signaling Pathway of Bcr-Abl and Inhibition by Imatinib
Caption: Bcr-Abl signaling and Imatinib's inhibitory action.
Quantitative Data Comparison
The following table summarizes the inhibitory concentrations (IC₅₀) of Staurosporine and Imatinib against various protein kinases, illustrating the difference in their selectivity profiles.
| Kinase Target | Staurosporine IC₅₀ (nM) | Imatinib IC₅₀ (nM) |
| Tyrosine Kinases | ||
| v-Abl | 6 | 25 |
| c-Kit | 7 | 100 |
| PDGF-R | 20 | 100 |
| SRC | 6 | >10,000 |
| Serine/Threonine Kinases | ||
| Protein Kinase A (PKA) | 7 | >10,000 |
| Protein Kinase C (PKC) | 3 | >10,000 |
| CAM Kinase II | 20 | >10,000 |
Data compiled from various sources for illustrative purposes. Actual values may vary depending on experimental conditions.
As the data indicates, Staurosporine inhibits a broad range of both tyrosine and serine/threonine kinases with high potency (low nanomolar IC₅₀ values). In contrast, Imatinib is highly potent against its primary targets (Abl, c-Kit, PDGF-R) but shows significantly less activity against other kinases like SRC and serine/threonine kinases.
Experimental Protocols
The determination of kinase inhibition is crucial for characterizing compounds like Staurosporine and Imatinib. A common method is the in vitro kinase assay.
Experimental Workflow: In Vitro Kinase Assay
Caption: Generalized workflow for an in vitro kinase assay.
Detailed Methodology: In Vitro Kinase Assay for IC₅₀ Determination
-
Reagents and Buffers:
-
Kinase Buffer: 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 5 mM EGTA, 1 mM DTT, 0.01% Brij-35.
-
Recombinant human kinase (e.g., Abl, PKC).
-
Peptide substrate (specific for the kinase being assayed).
-
[γ-³²P]ATP or unlabeled ATP (for non-radioactive methods).
-
Test compounds (Staurosporine, Imatinib) dissolved in DMSO.
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the kinase buffer, the specific kinase, and its corresponding peptide substrate.
-
The test compound is added at varying concentrations (typically a serial dilution). A control with DMSO alone is included.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by adding a stop solution (e.g., 3% phosphoric acid or EDTA).
-
-
Detection of Phosphorylation:
-
Radiometric Assay: The reaction mixture is spotted onto a phosphocellulose membrane. The membrane is washed to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Non-Radiometric Assays: Methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or ELISA-based assays using phospho-specific antibodies can be employed.
-
-
Data Analysis:
-
The percentage of kinase activity is calculated for each compound concentration relative to the DMSO control.
-
The data is plotted as the percentage of inhibition versus the log of the compound concentration.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The comparison between Staurosporine and Imatinib clearly illustrates the paradigm shift in drug discovery from broad-spectrum inhibitors to highly specific, targeted therapies. While Staurosporine remains an invaluable research tool for studying kinase-dependent signaling pathways due to its pan-kinase inhibitory nature, its lack of selectivity makes it unsuitable for clinical use.[2] Imatinib, born from a rational drug design approach, demonstrates that by targeting the specific molecular abnormality driving a disease, it is possible to achieve remarkable therapeutic success with a manageable side-effect profile. This guide provides a foundational understanding of the properties and evaluation methods for these two important classes of kinase inhibitors, which can inform the development of next-generation targeted drugs.
References
Benchmarking Indolocarbazole Natural Products: A Comparative Analysis of Staurosporine and Rebeccamycin
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities and mechanisms of action of prominent indolocarbazole alkaloids. This guide benchmarks Staurosporine and Rebeccamycin, two well-characterized members of this class, providing a framework for evaluating similar natural products.
Introduction:
Indolocarbazole natural products are a significant class of alkaloids renowned for their potent and diverse biological activities, particularly as anti-cancer agents. Their rigid, planar structure allows them to intercalate with DNA and inhibit various protein kinases, making them a focal point of interest in drug discovery. While the specific natural product "Indocarbazostatin B" remains elusive in publicly available scientific literature, this guide provides a comprehensive benchmark of two of the most studied indolocarbazoles: Staurosporine and Rebeccamycin. By detailing their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation, this document serves as a valuable resource for researchers investigating novel indolocarbazole compounds.
Comparative Biological Activity
Staurosporine and Rebeccamycin, while sharing the core indolocarbazole scaffold, exhibit distinct biological profiles. Staurosporine is a broad-spectrum protein kinase inhibitor, while Rebeccamycin and its analogs primarily act as topoisomerase I inhibitors.[1][2] This fundamental difference in their mechanism of action dictates their cellular effects and potential therapeutic applications.
Cytotoxicity Data
The cytotoxic effects of Staurosporine and Rebeccamycin have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| Staurosporine | P388 (Murine Leukemia) | <0.008 | [3] |
| KB (Human Epidermoid Carcinoma) | 0.0024 | [3] | |
| Rebeccamycin | P388 (Murine Leukemia) | 0.5 | [2] |
| B16 (Mouse Melanoma) | 0.48 | [2] | |
| A549 (Human Lung Carcinoma) | Not specified, but inhibits growth | [1] |
Note on this compound: Despite extensive searches, no specific biological data or structural information for a compound explicitly named "this compound" could be found in peer-reviewed scientific literature or chemical databases. The parent compound, "Indocarbazostatin," is listed with a CAS number (253450-08-7), but its biological activity data is not publicly available. Therefore, Staurosporine and Rebeccamycin are presented here as exemplary benchmarks for the indolocarbazole class.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of Staurosporine and Rebeccamycin are rooted in their differential interactions with cellular macromolecules.
Staurosporine: The Prototypical Kinase Inhibitor
Staurosporine's primary mechanism of action is the potent, ATP-competitive inhibition of a wide range of protein kinases.[4][5] By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation of their downstream substrates, thereby disrupting numerous signal transduction pathways critical for cell growth, proliferation, and survival. This lack of specificity, while limiting its therapeutic potential due to toxicity, makes it an invaluable tool in cancer research for studying kinase-driven signaling pathways.[6][7] One of the key pathways affected by Staurosporine is the apoptosis cascade, which it potently induces through the activation of caspases.[4]
Caption: Staurosporine competitively inhibits ATP binding to protein kinases, blocking signal transduction and inducing apoptosis.
Rebeccamycin: A DNA Topoisomerase I Poison
In contrast to Staurosporine, Rebeccamycin exerts its cytotoxic effects primarily by inhibiting DNA topoisomerase I.[2][8] It intercalates into the DNA helix and stabilizes the covalent complex formed between topoisomerase I and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[1] These DNA lesions ultimately trigger cell cycle arrest and apoptosis. While some analogs of Rebeccamycin have shown weak protein kinase C inhibition, their primary mode of action is through topoisomerase I poisoning.[8][9]
Caption: Rebeccamycin intercalates into DNA and stabilizes the topoisomerase I-DNA complex, leading to DNA damage and apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of indolocarbazole natural products.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.
Workflow:
Caption: Workflow for determining the IC50 value of a compound using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Staurosporine, Rebeccamycin) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified protein kinase, a specific substrate peptide, ATP, and a suitable buffer in a 96-well plate.
-
Inhibitor Addition: Add various concentrations of the test compound (e.g., Staurosporine) to the reaction wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining in the well after the kinase reaction.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and the test compound (e.g., Rebeccamycin) at various concentrations in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.
Conclusion
Staurosporine and Rebeccamycin represent two distinct paradigms of anticancer activity within the indolocarbazole class of natural products. Staurosporine's broad-spectrum kinase inhibition and Rebeccamycin's potent topoisomerase I poisoning highlight the diverse therapeutic avenues that can be pursued from a common chemical scaffold. The experimental protocols detailed in this guide provide a standardized framework for the evaluation of new indolocarbazole derivatives. For future research on compounds like the elusive "this compound," a systematic application of these assays will be crucial to elucidate their specific mechanisms of action and to benchmark their activity against established members of this important class of natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 156372-07-5,Hyperplanaic acid,78916-52-6,Hypoconstictic acid, CAS [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. indocarbazostatin | 253450-08-7 [chemicalbook.com]
- 5. Anti-tumor activities of the angiogenesis inhibitors interferon-inducible protein-10 and the calreticulin fragment vasostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS [chemicalbook.com]
- 8. Marine Indole Alkaloids—Isolation, Structure and Bioactivities | MDPI [mdpi.com]
- 9. Antitumor Activity of 3-Indolylmethanamines 31B and PS121912 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Indoxacarb (formerly referred to as Indocarbazostatin B)
For the attention of: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Indoxacarb, a voltage-gated sodium channel blocker insecticide. Adherence to these procedures is critical to ensure personnel safety and environmental protection. It is to be noted that the name "Indocarbazostatin B" is not the recognized chemical name for this substance. The correct and widely used name is Indoxacarb.
Immediate Safety and Hazard Information
Indoxacarb is a toxic chemical with potential health and environmental hazards. All laboratory personnel handling Indoxacarb must be familiar with its Safety Data Sheet (SDS) before commencing any work.
Key Hazards:
-
Human Health: Harmful if swallowed or inhaled and may cause an allergic skin reaction.[1] It can cause damage to the heart, blood, and nervous system through prolonged or repeated exposure.[1]
-
Environmental: Very toxic to aquatic life with long-lasting effects.[1] It is crucial to prevent its release into the environment.
Personal Protective Equipment (PPE): When handling Indoxacarb in any form (solid, liquid solution, or waste), the following minimum PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, butyl rubber, or neoprene, 14 mils or thicker).[2] Do not use cotton, leather, or canvas gloves.[2]
-
Eye Protection: Safety glasses with side shields, chemical splash goggles, or a face shield.[2][3]
-
Protective Clothing: A lab coat or chemical-resistant coveralls.[4] When handling larger quantities or in situations with a risk of splashing, a chemical-resistant apron should also be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
Quantitative Data for Indoxacarb
The following table summarizes key quantitative data for Indoxacarb, which is important for understanding its behavior and potential for environmental persistence.
| Property | Value | Significance for Disposal |
| Water Solubility | 0.2 mg/L (at 20°C, pH 7)[5] | Low water solubility means it will not readily dissolve in water, which can affect cleaning and decontamination procedures. |
| Log Kow (Octanol-Water Partition Coefficient) | 4.65[6] | A high Log Kow value indicates that Indoxacarb is lipophilic and has a tendency to bioaccumulate in fatty tissues of organisms. |
| Hydrolysis Half-life | >30 days (pH 5), 38 days (pH 7), 1 day (pH 9) | Indoxacarb degrades more rapidly in alkaline (basic) conditions. This is a crucial factor in considering potential chemical deactivation methods. |
| Soil Sorption Coefficient (Koc) | 2200-9400 | A high Koc value indicates that Indoxacarb binds strongly to soil and organic matter, reducing its mobility in the environment but increasing its persistence in soil. |
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of Indoxacarb waste is through an approved hazardous waste management service. In-lab treatment should only be considered if explicitly permitted and outlined by your institution's Environmental Health and Safety (EHS) department and local regulations.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory for the collection of Indoxacarb waste. This area must be clearly marked, away from general lab traffic, and under the direct control of laboratory personnel.
-
Use Appropriate Waste Containers:
-
All Indoxacarb waste must be collected in containers that are compatible with the chemical, in good condition, and have a secure, leak-proof lid.
-
Label all waste containers clearly with "Hazardous Waste," "Indoxacarb," and a description of the contents (e.g., "Aqueous waste with Indoxacarb," "Contaminated labware").
-
-
Segregate Waste Streams: Do not mix Indoxacarb waste with other incompatible waste streams. The following should be collected separately:
-
Unused or Expired Indoxacarb: Keep in its original container if possible.
-
Liquid Waste: Collect all aqueous and solvent solutions containing Indoxacarb.
-
Solid Waste: This includes contaminated personal protective equipment (gloves, disposable lab coats), bench paper, weigh boats, and any other solid materials that have come into contact with Indoxacarb.
-
Contaminated Labware (for disposal): Glassware or plasticware that is to be disposed of should be collected as solid waste.
-
Experimental Protocol: Decontamination of Reusable Labware
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent in which Indoxacarb is soluble (e.g., acetone, methanol, or acetonitrile).[6] Collect this initial rinsate as hazardous liquid waste. For highly contaminated items, perform this rinse step three times.
-
Wash: Wash the rinsed labware with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the labware to air dry completely.
Experimental Protocol: Disposal of Empty Containers
-
Triple Rinse: An empty container that has held Indoxacarb must be triple-rinsed.
-
Rinse the container three times with a solvent capable of removing the residue (e.g., acetone or methanol).
-
Collect all rinsate as hazardous waste.
-
-
Deface Label: Completely remove or deface the original product label.
-
Dispose of Container: Once triple-rinsed and with the label defaced, the container can typically be disposed of as non-hazardous waste. However, consult your institution's EHS guidelines for specific requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Indoxacarb waste in a laboratory setting.
Caption: Workflow for the safe disposal of Indoxacarb waste.
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or spill pads). Collect the absorbed material into a sealed container and dispose of it as hazardous waste. Do not use combustible materials, such as sawdust, to absorb spills. For large spills, contact your institution's EHS department immediately.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
-
By following these procedures, you will ensure the safe and compliant disposal of Indoxacarb, protecting yourself, your colleagues, and the environment. Always consult your institution's specific guidelines and your local regulations for hazardous waste disposal.
References
- 1. msd.com [msd.com]
- 2. What Should You Wear When Using Pesticides? | Pests in the Urban Landscape [ucanr.edu]
- 3. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 4. MSU Extension | Montana State University [apps.msuextension.org]
- 5. Indoxacarb (Ref: DPX KN128) [sitem.herts.ac.uk]
- 6. Indoxacarb | C22H17ClF3N3O7 | CID 107720 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Indoxacarb
Disclaimer: The safety information provided herein pertains to Indoxacarb . The term "Indocarbazostatin B" did not yield specific safety data in our search, and it is presumed to be a synonym or a related compound to Indoxacarb based on search engine results. Researchers should verify the identity of their specific compound and consult the corresponding Safety Data Sheet (SDS) before handling.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Indoxacarb. The following procedures are designed to ensure the safe handling and disposal of this substance in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to Indoxacarb, which can be harmful if swallowed or inhaled and may cause an allergic skin reaction.[1] The recommended PPE includes:
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required. In situations where splashing is a risk, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are essential. It is recommended to double-glove for added protection.[2][3]
-
Lab Coat/Coveralls: A lab coat or disposable coveralls should be worn to protect street clothing. For larger quantities or in case of potential for significant exposure, a chemical-resistant suit is recommended.[4][5]
-
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary. This can range from a particulate respirator (e.g., N95) to a full-face air-purifying respirator, depending on the scale of the work and the potential for airborne exposure.[5][6] In poorly ventilated areas or for large spills, a self-contained breathing apparatus (SCBA) may be required.[4][5]
Operational Plan
1. Engineering Controls:
-
Work with Indoxacarb should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Ensure that safety showers and eyewash stations are readily accessible.[7]
2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) for Indoxacarb thoroughly.
-
Weighing and Transferring: Conduct all weighing and transferring of solid Indoxacarb within a fume hood to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1][8][9] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][7][8]
3. Spill Management:
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable decontamination solution.
-
Large Spills: For large spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
-
Waste Collection: All waste materials contaminated with Indoxacarb, including disposable PPE, weighing papers, and contaminated labware, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of Indoxacarb waste through a licensed hazardous waste disposal company.[9][10] Do not dispose of it in the regular trash or pour it down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.[10]
Quantitative Data for Indoxacarb
| Property | Value | Reference |
| Acute Oral Toxicity | Harmful if swallowed. | [1][8][9] |
| Acute Inhalation Toxicity | Harmful if inhaled. | [1] |
| Skin Sensitization | May cause an allergic skin reaction. | [1][8] |
| Target Organ Toxicity | Causes damage to the heart, blood, and nervous system through prolonged or repeated exposure. | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1] |
Experimental Workflow for Safe Handling of Indoxacarb
Caption: Workflow for the safe handling of Indoxacarb, from preparation to final disposal.
References
- 1. CN111296472A - Insecticidal composition containing indoxacarb and Empedobacter brevis and application thereof - Google Patents [patents.google.com]
- 2. Indoxacarb: A Broad-Spectrum Oxadiazine Insecticide [jindunchemical.com]
- 3. Anastatin B | C21H14O7 | CID 10407286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indoxacarb, (-)- | C22H17ClF3N3O7 | CID 18772464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indolo(3,2-b)carbazole | C18H10N2 | CID 114764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Penostatin B | C22H32O3 | CID 10450211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Indoxacarb | C22H17ClF3N3O7 | CID 107720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Enniatin B | C33H57N3O9 | CID 164754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Indoxacarb (Ref: DPX KN128) [sitem.herts.ac.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
